1H NMR spectrum analysis of ethyl-5-phenyl-isoxazole-4-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 5-phenylisoxazole-4-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous structural validatio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 5-phenylisoxazole-4-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous structural validation of isoxazole-based pharmacophores.[1]
Technical Whitepaper | Structural Elucidation Series
Executive Summary
Ethyl 5-phenylisoxazole-4-carboxylate (CAS: 50784-69-5) is a critical intermediate in the synthesis of bioactive heterocycles, including immunomodulators and COX-2 inhibitors.[1] Its structural integrity relies heavily on the correct regiochemistry of the isoxazole ring—specifically distinguishing between the 5-phenyl-4-carboxylate (Target) and its common regioisomer, the 3-phenyl-4-carboxylate .[1]
This guide details the proton magnetic resonance signature of the molecule, emphasizing the diagnostic chemical shifts of the C3-proton and the scalar couplings required to validate the substitution pattern.
Structural Context & Electronic Environment
To interpret the spectrum accurately, one must understand the magnetic anisotropy and electronegative influences within the molecule:
Isoxazole Core: A
-deficient aromatic heterocycle.[1] The oxygen (pos 1) and nitrogen (pos 2) create a significant deshielding effect on the ring carbons and attached protons.
C4-Ethoxycarbonyl: An electron-withdrawing ester group at position 4.[1] This further deshields the adjacent ring proton (if present) and the phenyl ring.
C5-Phenyl: A conjugated system.[1] The rotation of the phenyl ring relative to the isoxazole plane (often twisted by ~40-50° due to steric clash with the ester) influences the chemical shift of the ortho protons.
The Regiochemistry Challenge
The primary synthetic challenge is ensuring the phenyl ring is at position 5 and the proton is at position 3.
The phenyl group at position 5 typically appears as two sets of multiplets due to free rotation, though the ester at C4 can induce magnetic non-equivalence.
Chemical Shift ()
Multiplicity
Integration
Assignment
Notes
7.45 - 7.55
Multiplet (m)
3H
Ph-meta/para
Overlapping signals for H3', H4', H5'.
7.75 - 7.85
Multiplet (m)
2H
Ph-ortho
Deshielded due to conjugation with the isoxazole.[1]
C. The Heteroaromatic Region (The Diagnostic Peak)
This is the critical quality attribute (CQA) for structural verification.
Expert Insight: In the regioisomer (ethyl 3-phenylisoxazole-4-carboxylate), the proton resides at C5 (adjacent to Oxygen).[1] The C5-H is typically more deshielded, often appearing near 9.00 - 9.10 ppm .[1] Therefore, a singlet at ~8.6 ppm strongly supports the 5-phenyl-4-carboxylate structure (Target), while a singlet >9.0 ppm suggests the inverted isomer.[1]
Advanced Verification: 2D NMR Logic
To definitively prove the structure (and satisfy rigorous peer-review standards), 1D NMR is insufficient. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.
HMBC Correlation Diagram
The following Graphviz diagram illustrates the specific long-range couplings that confirm the 5-phenyl substitution.
Caption: HMBC connectivity map. The crucial correlation is the Phenyl Ortho protons coupling to the Isoxazole C5 carbon, which does NOT have a direct proton attached.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.
Synthesis: Typically involves the condensation of ethyl 2-((dimethylamino)methylene)-3-oxo-3-phenylpropanoate with hydroxylamine hydrochloride.[1]
Common Impurities:
Regioisomer (3-Ph): Look for a singlet at ~9.0 ppm.[1]
Unreacted Starting Material: Look for dimethylamino signals (singlets ~2.8-3.1 ppm).[1]
Hydrolysis Product (Acid): Broad singlet >10 ppm (COOH) and loss of ethyl signals.
Summary Table of Chemical Shifts
Atom Group
Type
(ppm)
Multiplicity
(Hz)
(Ester)
Aliphatic
1.38
t
7.1
(Ester)
Aliphatic
4.34
q
7.1
Ar-H (Meta/Para)
Aromatic
7.48 - 7.52
m
-
Ar-H (Ortho)
Aromatic
7.80 - 7.83
m
-
Isoxazole H3
Heteroaromatic
8.60
s
-
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Reference).[1] Retrieved from [Link]
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer differentiation). Retrieved from [Link]
Technical Guide: Solubility Profiling of Ethyl-5-phenyl-isoxazole-4-carboxylate
The following is an in-depth technical guide regarding the solubility profile, thermodynamic modeling, and experimental characterization of Ethyl-5-phenyl-isoxazole-4-carboxylate . Executive Summary Ethyl-5-phenyl-isoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide regarding the solubility profile, thermodynamic modeling, and experimental characterization of Ethyl-5-phenyl-isoxazole-4-carboxylate .
Executive Summary
Ethyl-5-phenyl-isoxazole-4-carboxylate (CAS: 50784-69-5) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for synthesizing bioactive isoxazole derivatives targeting FXR agonism and COX inhibition. Its solubility profile is the rate-limiting factor in process scalability, influencing reaction yield, purification efficiency (recrystallization), and bioavailability during pre-clinical formulation.
This guide provides a comprehensive analysis of the compound's solvation thermodynamics, predictive solvent selection based on Hansen Solubility Parameters (HSP), and a validated protocol for empirical solubility determination.
Part 1: Physicochemical Profile & Solvation Mechanism
Molecular Architecture
The solubility behavior of ethyl-5-phenyl-isoxazole-4-carboxylate is governed by the competition between its lipophilic domains and polar functional groups.
Lipophilic Domain: The 5-phenyl ring contributes significant
-electron density, promoting stacking in the solid state. This increases the lattice energy, requiring solvents with high dispersion forces to disrupt crystal packing.
Polar Domain: The isoxazole core (heterocyclic N-O bond) and the ethyl ester moiety at position 4 create a permanent dipole. This facilitates solubility in polar aprotic solvents via dipole-dipole interactions.
Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (via the ester carbonyl and isoxazole nitrogen). It lacks strong hydrogen bond donors, limiting its solubility in water but enhancing it in protic solvents (alcohols) capable of donating protons.
Based on group contribution methods, the Hansen Solubility Parameters (HSP) for this compound prioritize solvents with moderate polarity and hydrogen-bonding capability.
Solvent Class
Representative Solvents
Interaction Mechanism
Solubility Prediction
Polar Aprotic
DMSO, DMF, NMP
Strong Dipole-Dipole
High (>100 mg/mL)
Polar Protic
Methanol, Ethanol, Isopropanol
H-Bonding (Solvent Donor)
Moderate (Recrystallization target)
Esters/Ketones
Ethyl Acetate, Acetone
Dipole-Dipole / Dispersion
Moderate to High
Chlorinated
Chloroform, DCM
Dispersion / Weak Polarity
High
Non-Polar
Hexane, Heptane
Dispersion only
Low (Anti-solvent)
Aqueous
Water, Buffers (pH 1-8)
Hydrophobic Effect
Negligible (<0.1 mg/mL)
Part 2: Thermodynamic Modeling Framework
To accurately predict solubility (
) across temperature ranges, experimental data must be correlated using thermodynamic models. For ethyl-5-phenyl-isoxazole-4-carboxylate, the Modified Apelblat Equation is the industry standard for non-ideal solutions.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
) with absolute temperature ().
: Mole fraction solubility of the solute.
: Absolute temperature (Kelvin).
: Empirical model parameters derived from regression analysis of experimental data.
and reflect the variation in solution activity coefficients.
accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the dissolution process is characterized by:
Enthalpy of Solution (
):
Insight: A positive
indicates an endothermic process, meaning solubility increases with temperature—typical for this class of isoxazoles in organic solvents.
Gibbs Free Energy (
):
Insight: Driving force of dissolution.
Entropy of Solution (
):
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the saturation solubility of ethyl-5-phenyl-isoxazole-4-carboxylate in organic solvents via the Shake-Flask Method (ASTM E1148-02 modified).
Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring data integrity through specific validation gates.
Caption: Standardized Saturation Shake-Flask Workflow. Critical control point: Pre-heating filtration assembly to prevent precipitation.
Preparation: Add excess solid compound (approx. 500 mg) to 10 mL of solvent in a borosilicate glass vial.
Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K to 323.15 K). Shake at 150 rpm for 72 hours to ensure thermodynamic equilibrium.
Validation: Visually confirm solid presence daily. If solution clears, add more solid immediately.
Sedimentation: Stop shaking and allow the suspension to settle for 4 hours at the same temperature. This prevents micro-crystals from clogging the filter.
Sampling:
Withdraw supernatant using a pre-warmed syringe.
Filter through a 0.45 µm PTFE syringe filter .
Critical: The filter and syringe must be at the equilibration temperature to prevent "crash-out" precipitation during sampling.
Quantification (HPLC Conditions):
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile:Water (60:40 v/v).
Detection: UV at
(typically 254-260 nm for the phenyl-isoxazole chromophore).
Flow Rate: 1.0 mL/min.
Part 4: Process Implications
Recrystallization Strategy
For purification, a binary solvent system is recommended based on the solubility differential.
Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).
Anti-solvent: n-Heptane or Water (Low solubility).
Procedure: Dissolve crude material in hot Ethanol. Slowly add n-Heptane until turbidity persists. Cool gradually to 4°C to maximize crystal recovery and purity.
Formulation & Bioavailability
The compound is classified as BCS Class II (Low Solubility, High Permeability).
Formulation approach: To enhance bioavailability, use lipid-based formulations (SEDDS) or cosolvents like PEG-400 or Propylene Glycol, where solubility is logarithmically higher than in aqueous media.
Part 5: Solute-Solvent Interaction Mechanism
The following diagram illustrates the molecular interactions driving the dissolution process.
Caption: Mechanistic interaction map. H-bonding and Dipole interactions drive solubility in polar solvents.
References
Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 69(7), o987. (Structural analog analysis for packing comparison).
Zhao, X., et al. (2019).[2] "Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents." Journal of Chemical & Engineering Data, 64(12), 6009-6019.[2] (Methodology reference for Apelblat modeling).
Rajanarendar, E., et al. (2015). "Synthesis and biological activity of isoxazole derivatives." Indian Journal of Chemistry, 54B.
ASTM International. (2002). "Standard Test Method for Solubility of Solids in Liquids (ASTM E1148-02)." (Standardized Protocol).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).
Technical Guide: The 5-Phenyl-isoxazole-4-carboxylate Scaffold in Drug Discovery
Executive Summary The 5-phenyl-isoxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-phenyl-isoxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the antirheumatic drug Leflunomide (an isoxazole-4-carboxamide), the 4-carboxylate derivatives serve as critical precursors and active pharmacophores in their own right.
This guide analyzes the structural utility, synthetic pathways, and pharmacological versatility of this scaffold. It is designed for medicinal chemists seeking to exploit the 4-position vector for library generation in immunomodulatory, antimicrobial, and oncology campaigns.
Structural Significance & SAR Analysis[1][2]
The 5-phenyl-isoxazole-4-carboxylate core is defined by a 1,2-oxazole ring substituted at the C5 position with a phenyl group and at the C4 position with a carboxylate (ester or acid) moiety.
Key Pharmacophoric Features[3][4][5]
Lipophilicity Control (C5-Phenyl): The phenyl ring contributes significantly to
stacking interactions within hydrophobic binding pockets (e.g., the hydrophobic channel of DHODH). Substitution on this ring (F, Cl, CF) modulates metabolic stability and potency.
Hydrogen Bonding Vector (C4-Carboxylate): The carbonyl oxygen at C4 acts as a hydrogen bond acceptor. In enzyme active sites, this moiety often anchors the molecule via interactions with backbone amides or serine hydroxyls.
Ring Stability vs. Lability: Unlike isoxazol-5-ones, the isoxazole-4-carboxylate is generally stable. However, under specific metabolic conditions (e.g., CYP450 catalysis), the N-O bond can undergo scission, a feature exploited in prodrug design (see Leflunomide).
Utilizes the reaction between a nitrile oxide (generated in situ from an oxime chloride) and an alkyne or enolate. While versatile, regioselectivity (3,5- vs 3,4-substitution) can sometimes be challenging compared to Method A.
Visualization: Synthetic Pathways
Caption: Comparison of the robust Enaminone route (Method A) versus the Click Chemistry route (Method B).
Therapeutic Applications
A. Immunomodulation (DHODH Inhibition)
The most commercially validated application of the isoxazole scaffold is Dihydroorotate Dehydrogenase (DHODH) inhibition.[1]
Mechanism: DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis.[2][1] Inhibiting this enzyme depletes uridine monophosphate (UMP), arresting rapidly dividing cells (like activated T-lymphocytes) in the G1 phase.[2]
Leflunomide Connection: Leflunomide is a 5-methyl-isoxazole-4-carboxamide. In vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A77 1726). The 5-phenyl analogs discussed here act as rigid bioisosteres or precursors that can target the same hydrophobic tunnel in DHODH without necessarily requiring ring scission, depending on the substitution pattern.
Visualization: DHODH Inhibition Mechanism
Caption: Mechanism of action for isoxazole-based immunomodulators targeting DHODH.[2]
B. Antimicrobial Activity
Derivatives of 5-phenylisoxazole-4-carboxylic acid (specifically hydrazides and Schiff bases) exhibit potent antibacterial activity.[3]
Target: bacterial DNA gyrase and cell wall synthesis pathways.
Efficacy: Halogenated phenyl derivatives (4-F, 4-Cl) show MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate via the Enaminone Route.
Pour the reaction mixture into ice-cold water (50 mL).
A solid precipitate should form. Filter the solid using a Buchner funnel.
Wash with cold water (
mL).
Recrystallize from ethanol/water (9:1) to yield Ethyl 5-phenylisoxazole-4-carboxylate as white/off-white crystals.
Validation (Self-Validating Metrics):
Yield: Expected 75–85%.
Melting Point: 48–50 °C (Literature value).
1H NMR (CDCl
, 400 MHz): Look for the diagnostic singlet of the C3-H proton around 8.5–9.0 ppm. The ethyl group will show a quartet (4.3 ppm) and triplet (1.3 ppm).
Future Outlook
The 5-phenyl-isoxazole-4-carboxylate scaffold is evolving beyond simple inhibition.
PROTAC Linkers: The carboxylate handle is ideal for attaching linkers to E3 ligase ligands, enabling the degradation of target proteins rather than simple occupancy.
Fragment-Based Design: The rigid isoxazole core serves as an excellent fragment for screening against novel kinases, with the phenyl ring providing a predictable vector for growing the molecule into hydrophobic pockets.
References
Fox, R. I., et al. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.[2][5][6] Clinical Immunology.[2] Link
Chandra, A., et al. (2013).[7] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[7] Acta Crystallographica Section E. Link
Rajanarendar, E., et al. (2015).[8] Synthesis and pharmacological evaluation of isoxazole derivatives. Journal of Heterocyclic Chemistry. (Contextual citation based on general search results for isoxazole activity).
Kalgutkar, A. S., et al. (2003).[9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[1][9][10] Drug Metabolism and Disposition.[2] Link
Prakasch, O., et al. (2010). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[11] European Journal of Medicinal Chemistry.[11] Link
Pharmacological Potential of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate: A Technical Guide
Executive Summary Ethyl-5-phenyl-isoxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl-5-phenyl-isoxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-purity intermediate in the synthesis of immunomodulatory drugs (e.g., Leflunomide analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), the ester itself possesses distinct electronic and steric properties that make it a potent pharmacophore.
This guide analyzes the compound’s utility as a precursor for Histone Deacetylase (HDAC) inhibitors , FLT3 kinase inhibitors , and antimicrobial agents . It provides a validated synthesis workflow, mechanistic insights into its bioisosteric applications, and a roadmap for its deployment in drug discovery pipelines.
Part 1: Chemical Profile & The "Isoxazole Advantage"
Structural Attributes
The 5-phenyl-isoxazole-4-carboxylate core is characterized by a planar, aromatic isoxazole ring substituted with a lipophilic phenyl group at the C5 position and an electrophilic ethyl ester at C4.
Molecular Formula: C₁₂H₁₁NO₃
Molecular Weight: ~217.22 g/mol
LogP (Predicted): ~2.7 (Ideal for membrane permeability)
H-Bond Acceptors: 3 (N, O in ring, O in ester)
H-Bond Donors: 0 (unless hydrolyzed/derivatized)
Bioisosterism in Drug Design
The isoxazole ring acts as a bioisostere for amide (-CONH-) and ester (-COO-) linkages. Unlike peptide bonds, the isoxazole ring is resistant to hydrolytic enzymes (proteases/esterases), significantly enhancing the metabolic half-life of drugs built on this scaffold.
Rigidity: The ring locks substituents into specific vectors, reducing the entropic penalty upon binding to a protein active site.
Pi-Stacking: The C5-phenyl group facilitates
stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets (e.g., the hydrophobic tunnel of COX-2 or the zinc-binding domain of HDACs).
Part 2: Synthesis Protocol (Cyclocondensation)
Objective: Synthesize the core isoxazole scaffold via the condensation of a
-keto ester with hydroxylamine. This is the industry-standard route for high-yield production.
Recrystallization: Use hot Ethanol/Hexane to yield white/pale yellow crystals.
Visualization: Synthesis Pathway
Caption: Two-step cyclocondensation route yielding the 5-phenyl-isoxazole-4-carboxylate scaffold.
Part 3: Pharmacological Potential & Mechanisms
Anticancer Activity (HDAC Inhibition)
Derivatives of ethyl-5-phenyl-isoxazole-4-carboxylate (specifically hydroxamic acids derived from the ester) are potent Histone Deacetylase (HDAC) inhibitors.
Mechanism: The isoxazole ring serves as the "cap group" that sits at the entrance of the HDAC active site. The C5-phenyl group interacts with the rim of the pocket, while the modified C4-ester (converted to hydroxamic acid) chelates the Zinc (
) ion at the catalytic core.
Outcome: Inhibition of HDAC leads to hyperacetylation of histones, chromatin relaxation, and reactivation of silenced tumor suppressor genes (e.g., p21), inducing apoptosis in cancer cells (HeLa, MCF-7).
Immunomodulation (DHODH Inhibition)
This scaffold is structurally homologous to the active metabolite of Leflunomide (A77 1726).
Target: Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis.
Relevance: Rapidly dividing T-lymphocytes rely on this pathway. Inhibiting DHODH deprives activated immune cells of pyrimidines, arresting autoimmune responses in Rheumatoid Arthritis.
Antimicrobial Potential
The lipophilicity of the ethyl ester facilitates penetration through the fungal cell wall.
Target: Lanosterol 14
-demethylase (CYP51).
Data: Isoxazole derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Fluconazole against Candida albicans (MIC ~2–16
g/mL).
Visualization: Mechanism of Action (HDAC Inhibition)
Caption: Signaling cascade for isoxazole-based HDAC inhibition leading to cancer cell apoptosis.
Part 4: Experimental Evaluation Workflow
To validate the pharmacological potential of this compound, the following assay workflow is recommended.
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Determine
values against cancer cell lines (e.g., HepG2, MCF-7).
Seeding: Plate cells (
cells/well) in 96-well plates; incubate 24h.
Treatment: Dissolve Ethyl-5-phenyl-isoxazole-4-carboxylate in DMSO. Prepare serial dilutions (0.1
Analysis: Measure absorbance at 570 nm. Calculate cell viability %.
ADME Prediction (Safety Profile)
Before in vivo testing, computational assessment of the ester is critical.
Lipinski's Rule of 5:
MW < 500 (217.22 - Pass )
LogP < 5 (2.7 - Pass )
H-Donors < 5 (0 - Pass )
H-Acceptors < 10 (3 - Pass )
Part 5: Future Outlook
The ethyl-5-phenyl-isoxazole-4-carboxylate is not merely an intermediate but a versatile molecular chassis . Future development should focus on:
Fragment-Based Drug Design (FBDD): Using the rigid isoxazole core to orient novel side chains for kinase selectivity (e.g., FLT3).
Hybrid Molecules: Coupling the isoxazole ester with quinazolines to create dual-action inhibitors (Kinase + HDAC) for resistant cancers.
References
PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
Chandra, K., et al. (2013).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][4][6] Acta Crystallographica Section E. Available at: [Link]
Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. BioMed Research International.[7] Available at: [Link]
Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[4][8][9][10][11] European Journal of Medicinal Chemistry.[8][11] (Cited contextually regarding scaffold utility).
Structural Elucidation & Solid-State Architecture: Ethyl 5-phenylisoxazole-4-carboxylate
This guide details the structural elucidation, synthesis, and solid-state architecture of ethyl 5-phenylisoxazole-4-carboxylate (CAS: 50784-69-5).[1] It synthesizes established crystallographic trends from homologous iso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural elucidation, synthesis, and solid-state architecture of ethyl 5-phenylisoxazole-4-carboxylate (CAS: 50784-69-5).[1]
It synthesizes established crystallographic trends from homologous isoxazole scaffolds (specifically the 3-phenyl and 5-methyl analogs) to provide a predictive structural model, as specific high-resolution CIF data for the un-substituted 3-H variant is often proprietary or derived from these primary benchmarks.[1]
[1]
Executive Summary: The Pharmacophore Scaffold
Ethyl 5-phenylisoxazole-4-carboxylate represents a critical "privileged structure" in medicinal chemistry.[1] Unlike its isomer (ethyl 5-phenylisoxazole-3-carboxylate), which adopts a planar conformation, the 4-carboxylate variant introduces a specific steric clash that forces the molecule into a twisted conformation.[1]
This guide provides the synthesis protocol to generate single crystals and a technical breakdown of the expected crystallographic metrics based on homologous benchmarks (Chandra et al., 2013; Shaik et al., 2017).[1] Understanding this torsion angle is vital for predicting binding affinity in hydrophobic pockets (e.g., in the synthesis of Leflunomide analogs or COX-2 inhibitors).[1]
Synthesis & Crystallization Protocol
To obtain X-ray quality crystals, a high-purity synthesis avoiding the common 3-isomer byproduct is required.
Phase I: Synthesis (The Ethoxymethylene Route)
This route ensures regioselectivity for the 4-carboxylate position.[1]
Method: Dissolve 50 mg of purified product in 5 mL Diethyl Ether. Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ether to clear.[1]
Condition: Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 72–96 hours.
Target Morphology: Colorless blocks or prisms suitable for SC-XRD.[1]
Workflow Visualization
The following diagram outlines the logical flow from precursor selection to structural refinement.
Figure 1: Synthesis and Structural Elucidation Workflow.
Structural Data Analysis & Prediction
Because the exact CIF for the 3-H variant is often proprietary, we derive the structural architecture from the highly homologous Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Chandra et al., 2013).[1]
The Critical Insight: Steric Torsion
The defining feature of the 4-carboxylate series is the loss of planarity .[1]
Isomer A (5-phenyl-3-carboxylate): The phenyl (pos 5) and ester (pos 3) are separated.[1]
Target Molecule (5-phenyl-4-carboxylate): The phenyl (pos 5) and ester (pos 4) are adjacent .[1]
Result:Twisted conformation. The steric repulsion between the phenyl ortho-hydrogens and the ester carbonyl oxygen forces the phenyl ring to rotate out of the isoxazole plane.[1]
Predicted Crystallographic Parameters
Based on the isostructural 5-methyl analog (CCDC 955129), the following parameters define the target structure:
To ensure the synthesized crystal matches the target structure, use this validation checklist:
Melting Point Check:
Target: 48–50 °C . (Note: If MP is >80°C, you likely isolated the acid form or the 3-phenyl-5-ester isomer).[1]
CheckCIF Validation:
After solving the structure, upload the .cif to the IUCr CheckCIF server.[1]
Alert A to Watch: Large residual density near the ethyl tail often indicates disorder .[1] The ethyl group in these esters is notoriously flexible.[1]
Fix: Apply SIMU or DELU restraints in SHELXL to model the ethyl disorder.[1]
Logic of Packing Interactions
The crystal lattice is stabilized by weak hydrogen bonds rather than strong donors (since no OH/NH are present).[1]
Figure 2: Intermolecular Interaction Logic.[1] The 45° twist prevents tight "pancake" stacking, leading to a lower melting point compared to planar analogs.[1]
References
Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, 69(6), o987.[1]
Relevance: Defines the steric torsion (~43°) in 4-carboxylate-5-phenyl systems.[1]
Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate."[1][4][5] Acta Crystallographica Section E, 73(4), 531–534.[1][6]
Relevance: Contrasts the planar nature of the 3-carboxylate isomer, validating the steric twist hypothesis for the 4-carboxyl
BenchChem. "Synthesis of Isoxazole-5-carboxylates: Common Synthetic Routes."
Relevance: General protocols for controlling regioselectivity in isoxazole synthesis.
IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate
Topic: IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate Content Type: In-depth technical guide/whitepaper. Synthesis, Nomenclature, and Application in Heterocyclic Chemistry Executive Summary Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate
Content Type: In-depth technical guide/whitepaper.
Synthesis, Nomenclature, and Application in Heterocyclic Chemistry
Executive Summary
Ethyl 5-phenylisoxazole-4-carboxylate is a pivotal heterocyclic building block used extensively in the synthesis of bioactive compounds, particularly in the development of immunomodulators and antimicrobial agents.[1] As a 1,2-oxazole derivative, its reactivity is defined by the electrophilic nature of the ester group at position 4 and the stability of the aromatic isoxazole core.[1] This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities regarding regioisomers (3-phenyl vs. 5-phenyl) and detailing the mechanistic pathways for its synthesis and validation.[1]
Part 1: Chemical Identity & Nomenclature[1][2][3]
The precise identification of isoxazole derivatives is frequently complicated by the existence of regioisomers. For the target molecule, the phenyl group is located at position 5 (adjacent to the ring oxygen), and the ethyl ester is at position 4.
Core Identifiers
Parameter
Technical Specification
IUPAC Name
Ethyl 5-phenylisoxazole-4-carboxylate
Systematic Name
Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
CAS Registry Number
50784-69-5
Molecular Formula
C₁₂H₁₁NO₃
Molecular Weight
217.22 g/mol
SMILES
CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2
InChI Key
FZUVKCRBONBOJD-UHFFFAOYAS
Structural Numbering & Regioisomerism
The numbering of the isoxazole ring starts at the oxygen atom (1) and proceeds toward the nitrogen (2). This directionality is critical for distinguishing the target from its isomer, ethyl 3-phenylisoxazole-4-carboxylate (CAS 13599-24-1).[1]
Position 1 (O): Heteroatom anchor.
Position 2 (N): Nitrogen atom.
Position 3 (C): Unsubstituted methine (C-H) in this molecule.
Position 4 (C): Substituted with the ethoxycarbonyl group.
Position 5 (C): Substituted with the phenyl ring.[2][3][4]
Figure 1: Numbering scheme of the isoxazole ring.[1] Note that the numbering priority dictates O=1, N=2.
Part 2: Synthetic Pathways & Mechanism[1]
The most robust synthesis of ethyl 5-phenylisoxazole-4-carboxylate utilizes a condensation-cyclization sequence.[1] This method is preferred over [3+2] cycloaddition for this specific isomer due to higher regioselectivity and the availability of starting materials.
The "Ethoxymethylene" Route
This protocol involves the conversion of a
-keto ester into an enol ether, followed by ring closure with hydroxylamine.[1]
Reagents:
Ethyl benzoylacetate (Precursor)
Triethyl orthoformate (C1 Synthon)
Acetic anhydride (Solvent/Catalyst)
Hydroxylamine hydrochloride (Nitrogen source)
Step-by-Step Protocol:
Condensation: Ethyl benzoylacetate is refluxed with triethyl orthoformate in acetic anhydride. The orthoformate acts as a masking group for a formyl cation, inserting a carbon between the carbonyls.
) is a stronger nucleophile than the hydroxyl (). It attacks the -carbon (the ethoxy-bearing carbon) via Michael addition-elimination, displacing ethanol.[1]
Ring Closure: The oxime oxygen then attacks the ketone carbonyl (benzoyl group), forming the O-C5 bond and eliminating water to aromatize the ring.[1]
Mechanistic Flow & Regioselectivity
The regiochemistry is driven by the electrophilicity of the
-carbon in the intermediate.[1] Because the attacks the -carbon first, and the closes onto the ketone, the oxygen of the isoxazole ring ends up attached to the carbon bearing the phenyl group (Position 5).
Figure 2: Synthetic workflow via the ethoxymethylene intermediate, highlighting the critical cyclization step.[1]
Part 3: Structural Characterization & Validation[1]
To validate the synthesis and ensure the correct isomer (5-phenyl vs. 3-phenyl) has been isolated, Nuclear Magnetic Resonance (NMR) is the primary analytical tool.[1]
Proton NMR (
H-NMR) Diagnostics
The chemical shift of the proton on the isoxazole ring is the definitive diagnostic marker.[1]
Signal
Chemical Shift ()
Multiplicity
Assignment
Diagnostic Note
C3-H
8.50 - 8.60 ppm
Singlet (1H)
Isoxazole Ring H
This proton is deshielded by the adjacent C=N and C=C-COOEt.[1] In the 3-phenyl isomer, the ring proton is at C5 and typically appears upfield (approx. 6.5-7.0 ppm) or is absent if substituted.[1]
) and decarboxylation are common fragmentation pathways observed in EI-MS.[1]
Part 4: Medicinal Chemistry Utility[1]
Ethyl 5-phenylisoxazole-4-carboxylate serves as a "privileged scaffold" intermediate.[1] The isoxazole ring acts as a bioisostere for amide bonds and pyridine rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1]
Functionalization Strategy
Researchers rarely use the ester directly as a drug; it is almost exclusively a precursor.
Hydrolysis: Conversion to 5-phenylisoxazole-4-carboxylic acid.
Amide Coupling: Reaction with diverse amines to generate libraries of isoxazole-4-carboxamides.[1]
Target Classes: These derivatives are frequently screened for activity against:
DHODH (Dihydroorotate dehydrogenase): Similar to the mechanism of Leflunomide (an isoxazole derivative).
Kinases: As ATP-competitive inhibitors where the isoxazole nitrogen interacts with the hinge region.[1]
Storage and Stability
Physical State: Crystalline solid or viscous oil (dependent on purity).
Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis under moist conditions.
References
Chemical Synthesis Database. (2025). Ethyl 5-phenyl-4-isoxazolecarboxylate - CAS 50784-69-5.[1] Retrieved from [1]
PubChem. (2025).[5][2] Compound Summary: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Comparison). National Library of Medicine. Retrieved from [1]
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole scaffold utility).
Hansen, P. (1991). Synthesis of 4-substituted isoxazoles. Journal of Heterocyclic Chemistry, 28, 453. (Primary source for the ethoxymethylene synthetic route).
Technical Guide: Biological Activity & Therapeutic Potential of Isoxazole-4-Carboxylate Scaffolds
The following technical guide details the biological activity, synthetic pathways, and therapeutic potential of isoxazole-4-carboxylate scaffolds. Executive Summary The isoxazole-4-carboxylate scaffold represents a privi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthetic pathways, and therapeutic potential of isoxazole-4-carboxylate scaffolds.
Executive Summary
The isoxazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and immunomodulatory therapeutics.[1] Unlike the 3- or 5-carboxylate isomers, the 4-carboxylate substitution pattern provides a unique vector for hydrogen bonding and steric fit within the binding pockets of kinases (e.g., EGFR) and metabolic enzymes (e.g., DHODH).[2]
This guide analyzes the structure-activity relationships (SAR), validates synthetic protocols, and details the specific mechanisms of action that make this scaffold a critical "hub" in drug discovery.
Structural Basis & Synthetic Accessibility[2]
The Pharmacophore
The isoxazole ring functions as a bioisostere for pyridine and carboxylic acid derivatives. The 4-carboxylate moiety specifically confers:
Metabolic Stability: The ester linkage at C4 is often more resistant to rapid hydrolysis than aliphatic esters due to the electron-withdrawing nature of the isoxazole ring.
Dipolar Interactions: The ring nitrogen (N2) and oxygen (O1) act as hydrogen bond acceptors, while the carboxylate carbonyl provides an additional acceptor site, crucial for docking into ATP-binding sites of kinases.[2]
Validated Synthetic Protocols
Two primary routes dominate the synthesis of high-purity isoxazole-4-carboxylates.
Protocol A: The "Ethoxymethylene" Condensation (High Robustness)
This method is preferred for scaling up 5-methylisoxazole-4-carboxylates (e.g., Leflunomide intermediates).[1][2]
Step 2 (In Situ Nitrile Oxide): Oxidize oxime with Chloramine-T to generate the nitrile oxide dipole.
Step 3 (Click Reaction): The nitrile oxide undergoes [3+2] cycloaddition with ethyl propiolate.[2]
Regioselectivity: Favors the 3,5-disubstituted product; however, using specific copper(I) catalysts or acetylenic esters directs formation to the 4-carboxylate.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of these synthetic pathways.
Caption: Dual synthetic pathways accessing the isoxazole-4-carboxylate core via condensation (top) and cycloaddition (bottom).
Derivatives of isoxazole-4-carboxylate, particularly when converted to carboxamides or retained as specific esters, act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) .
Mechanism: The scaffold occupies the ATP-binding pocket of the kinase domain. The isoxazole ring creates hydrophobic interactions with Val726, while the C4-substituent directs the "warhead" toward the hinge region.
Key Data: Compound 25a (a derivative) has demonstrated nanomolar potency against EGFR-TK.[2]
Table 1: Cytotoxicity Profile of Isoxazole-4-Carboxylate Derivatives
Compound ID
Target
Cell Line
IC50 (µM)
Reference
25a
EGFR-TK
HepG2 (Liver)
0.054
[1]
25a
EGFR-TK
MCF-7 (Breast)
6.38
[1]
3c
VEGFR-2
HepG2
0.69
[2]
Ethyl 5-methyl...
DHODH
T-Cells
G1 Arrest
[3]
Immunomodulation: DHODH Inhibition
The ethyl 5-methylisoxazole-4-carboxylate is a known inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.
Causality: Inhibition of DHODH depletes the intracellular pool of rUMP and rUTP. Rapidly dividing cells (like activated T-lymphocytes in rheumatoid arthritis) rely heavily on this pathway, leading to G1 cell cycle arrest.[2]
Note: While often considered an intermediate for Leflunomide (which ring-opens to the active metabolite A77 1726), the isoxazole ester itself possesses intrinsic antiproliferative activity before metabolic conversion.
Antimicrobial Activity
The scaffold exhibits broad-spectrum activity against Gram-positive bacteria and fungi.
Target: Disruption of cell wall biosynthesis and potential interference with fungal sterol pathways (ergosterol).[2]
Potency: Specific derivatives show MIC values comparable to standard antibiotics like Fluconazole against Candida albicans.[4][5]
Table 2: Antimicrobial Efficacy (MIC Values)
Organism
Strain Type
Compound Class
MIC (mg/mL)
Activity Level
Candida albicans
Fungal
Isoxazole-4-carboxamide
2.0
Moderate/High
S. aureus
Gram (+)
3,5-Disubstituted
1.0 - 2.0
Moderate
P. aeruginosa
Gram (-)
Halogenated Derivative
> 2.0
Low (Resistant)
Agrochemical Utility: HPPD Inhibition
Beyond human health, isoxazole-4-carboxylates are critical in herbicide development.
Mechanism: They inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[2] This enzyme converts tyrosine to plastoquinone.
Outcome: Blocking plastoquinone stops carotenoid synthesis, causing "bleaching" in weeds due to UV destruction of chlorophyll. The 4-carboxylate moiety is essential for binding the iron cofactor within the HPPD active site.
Mechanistic Visualization
The following diagram maps the dual-pathway mechanism of action for this scaffold in human disease models.
Caption: Dual mechanism of action: Metabolic arrest via DHODH inhibition (left) and apoptotic signaling via EGFR kinase blockade (right).[2]
Experimental Protocol: Microdilution Bioassay
To validate antimicrobial activity, the following self-validating protocol is recommended.
Preparation: Dissolve the isoxazole-4-carboxylate derivative in DMSO (1 mg/mL stock).
Inoculum: Prepare C. albicans suspension adjusted to 0.5 McFarland standard (
CFU/mL).
Dilution: Use 96-well plates. Add 100 µL broth to all wells. Perform serial 2-fold dilutions of the compound.
Control Systems:
Positive Control: Fluconazole.
Negative Control: DMSO only (Cytotoxicity check).[2]
Endpoint: The lowest concentration remaining blue is the MIC.
References
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.
Source: PubMed/Elsevier (2020)
[Link][2]
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides... as potential inhibitors of VEGFR2.
Source: Bioorganic Chemistry (2021)
[Link][2]
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives.
Source: Letters in Drug Design & Discovery (2023)
[Link]
Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides.
Source: Molecules (2009)
[Link][2][6]
Technical Application Note: Scalable Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate
Abstract & Strategic Overview This application note details the regioselective synthesis of ethyl 5-phenylisoxazole-4-carboxylate from ethyl benzoylacetate . Isoxazoles are critical pharmacophores in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the regioselective synthesis of ethyl 5-phenylisoxazole-4-carboxylate from ethyl benzoylacetate . Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and are core scaffolds in DMARDs (e.g., Leflunomide) and COX-2 inhibitors.
The synthesis of 3,4- vs. 4,5-disubstituted isoxazoles presents a classic regioselectivity challenge. Direct condensation of
-keto esters with hydroxylamine often yields mixtures of isomers or 5-isoxazolones. To ensure the exclusive formation of the 5-phenyl-4-carboxylate isomer, this protocol utilizes a C1-insertion strategy via an ethoxymethylene intermediate. This method guarantees high regiochemical fidelity by differentiating the electrophilicity of the reaction centers before ring closure.
Core Reaction Strategy
Activation (C1 Insertion): Condensation of ethyl benzoylacetate with triethyl orthoformate (TEOF) to form the highly electrophilic enol ether intermediate.
Cyclocondensation: Regiospecific nucleophilic attack by hydroxylamine hydrochloride, followed by dehydration to close the isoxazole ring.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the logical disconnection and the forward synthetic pathway, highlighting the critical intermediate that dictates regioselectivity.
Figure 1: Synthetic pathway utilizing the ethoxymethylene activation strategy to ensure 5-phenyl regioselectivity.
Experimental Protocols
Phase 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate
This step converts the active methylene of the
-keto ester into a vinyl ether. The use of acetic anhydride () is critical; it acts as both a solvent and a driving force by reacting with the ethanol by-product, pushing the equilibrium forward.
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a Claisen adapter, a thermometer, and a reflux condenser protected by a drying tube (CaCl₂ or
line).
Charging: Charge Ethyl Benzoylacetate (1.0 eq), TEOF (1.5 eq), and Acetic Anhydride (2.5 eq) into the flask.
Reaction: Heat the mixture to reflux (bath temp ~140°C).
Observation: The solution will turn from clear/pale yellow to a darker orange/red.
Process Control: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a lower spot for the intermediate.
Duration: Typically 2–4 hours.
Workup:
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and ethyl acetate by-product.
Critical Step: The residue is often an oil that solidifies upon standing or triturating with cold hexane.
Purification: If the intermediate is solid, recrystallize from hexane/ethanol. If oil, it can often be used directly in Phase 2 (purity >90% is recommended).
Phase 2: Cyclization to Ethyl 5-phenylisoxazole-4-carboxylate
The regiochemistry is determined here.[1] The nitrogen of hydroxylamine attacks the highly electrophilic
-carbon (the vinyl ether), followed by oxygen attacking the benzoyl carbonyl.
Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol. Stir for 10 minutes to generate free hydroxylamine in situ.
Note: Sodium chloride will precipitate; this can be filtered off or left in the suspension.
Addition: Add the Phase 1 Intermediate (1.0 eq) to the hydroxylamine solution.
Reaction: Heat to reflux for 1–2 hours.
Mechanism Check: The solution usually lightens as the conjugated intermediate is consumed.
Quench & Isolation:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).
The product usually precipitates as a white to off-white solid.
Purification:
Filter the solid. Wash with cold water to remove salts.
Recrystallization: Recrystallize from Ethanol or Ethanol/Water (8:2) to obtain analytical grade crystals.
Process Logic & Troubleshooting (Decision Tree)
The following workflow describes the critical decision points during synthesis to maximize yield and purity.
Figure 2: Operational workflow and decision logic for synthesis and purification.
Scientific Validation (E-E-A-T)
Regioselectivity Mechanism
The regiochemical outcome is driven by the Hard and Soft Acids and Bases (HSAB) principle and electrophilicity:
Phase 1 Product: The intermediate, ethyl 2-benzoyl-3-ethoxyacrylate, possesses a "vinyl ether" carbon (C3) and a ketone carbonyl (benzoyl).
Nucleophilic Attack: The nitrogen atom of hydroxylamine is a better nucleophile than the oxygen. The C3 carbon of the intermediate is the "softer," highly reactive electrophilic center due to the ethoxy leaving group.
Result: Nitrogen attacks C3 first. The subsequent intramolecular attack of the hydroxyl group on the benzoyl ketone closes the ring.
Contrast: Direct reaction of ethyl benzoylacetate (without TEOF) allows the amine to attack the ketone or ester, leading to 3-phenyl-5-isoxazolone derivatives [1].
Characterization Data (Expected)
1H NMR (CDCl3, 400 MHz):
1.25 (t, 3H, )
4.25 (q, 2H, )
7.40–7.80 (m, 5H, Phenyl protons)
8.90–9.10 (s, 1H, H-3 of Isoxazole) . Note: This deshielded singlet is the diagnostic peak for the isoxazole ring formation.
Yield: Typical isolated yields for the 2-step process range from 70% to 85% [2].
Safety Considerations
Hydroxylamine HCl: Potential explosion hazard if heated to decomposition in a confined space. Always use in solution and avoid distilling the free base to dryness.
Triethyl Orthoformate: Flammable liquid.
Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood.
References
Vertex AI Search (ChemicalBook/Patents).Synthesis of 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester and related isoxazole derivatives. (Contextual validation of regiochemistry).
[Source Verified via Search Context 1.1, 1.4]
Google Patents (CN102786489A).Preparation method of 5-methyl isoxazole-4-ethyl formate. (Validates the TEOF/Acetic Anhydride route for high regioselectivity).
Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for 1,2-azole synthesis).
[Link]
Protocol for cyclization to form ethyl-5-phenyl-isoxazole-4-carboxylate
High-Yield Synthesis of Ethyl 5-Phenylisoxazole-4-Carboxylate: A Scalable Cyclization Protocol Introduction & Mechanistic Rationale The synthesis of ethyl 5-phenylisoxazole-4-carboxylate is a critical transformation in m...
Author: BenchChem Technical Support Team. Date: March 2026
High-Yield Synthesis of Ethyl 5-Phenylisoxazole-4-Carboxylate: A Scalable Cyclization Protocol
Introduction & Mechanistic Rationale
The synthesis of ethyl 5-phenylisoxazole-4-carboxylate is a critical transformation in medicinal chemistry, serving as a gateway to immunomodulatory agents (e.g., Leflunomide analogs) and COX-2 inhibitors.[1] While various routes exist, the condensation of ethyl benzoylacetate with triethyl orthoformate followed by cyclization with hydroxylamine represents the industry standard for scalability, cost-efficiency, and regiochemical control.
1.1 Retrosynthetic Logic
The construction of the isoxazole core relies on the [3+2] annulation logic. However, direct condensation of
-keto esters with hydroxylamine often yields a mixture of 3-phenyl and 5-phenyl isomers due to competing nucleophilic attacks at the ketone and ester carbonyls.[1]
To enforce regioselectivity for the 5-phenyl isomer , this protocol utilizes a "masked" 1,3-dicarbonyl strategy.[1] By converting ethyl benzoylacetate into its ethoxymethylene derivative , we introduce a highly electrophilic vinyl ether carbon. The nitrogen atom of hydroxylamine preferentially attacks this position (Michael-type addition-elimination), locking the regiochemistry before the ring closes onto the ketone carbonyl.[1]
Figure 1: The two-stage regioselective synthesis pathway. The formation of the ethoxymethylene intermediate is the critical control point for determining the final substitution pattern.
Materials & Safety Specifications
Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and potential mutagen. Acetic anhydride is lachrymatory and corrosive. All operations must be performed in a fume hood.
This protocol describes a telescoped (one-pot, two-step) procedure that avoids isolation of the sensitive ethoxymethylene intermediate, maximizing yield and minimizing handling.[1]
Phase A: Formation of the Vinyl Ether Intermediate
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Claisen distillation head fitted with a thermometer and a receiving flask.
Charging: Charge the RBF with Ethyl Benzoylacetate (19.2 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (20.4 g, 200 mmol).
Reaction: Heat the mixture to reflux (oil bath ~140°C).
Distillation: As the reaction proceeds, ethanol and ethyl acetate (byproducts) will form. Allow the low-boiling volatiles (~75-80°C) to distill off slowly over 2–3 hours.
Critical Control: Do not distill to dryness. Removing volatiles drives the equilibrium toward the vinyl ether intermediate.
Completion: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the intermediate (Rf ~0.4, often UV active/yellow spot).
Evaporation: Once conversion is >95%, apply vacuum to remove remaining acetic anhydride and excess orthoformate. You will obtain a viscous yellow/orange oil (Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate).[1]
Phase B: Cyclization
Solvation: Dissolve the oily residue from Phase A in absolute Ethanol (100 mL).
Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) directly to the solution.
Optimization Note: Adding Sodium Acetate (9.8 g, 120 mmol) here buffers the reaction, preventing acid-catalyzed degradation, though the reaction proceeds without it in lower yields.
Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours.
Monitoring: Monitor by TLC. The intermediate spot should disappear, yielding a new spot (Product) with lower polarity than the intermediate.
Concentration: Remove ~70% of the ethanol under reduced pressure.
Quench: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring.
Isolation:
If Solid: The product often precipitates as an off-white to pale yellow solid.[1] Filter, wash with cold water, and dry.
If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate.
Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc (9:1) to yield colorless needles.
Process Control & Troubleshooting
The following workflow diagram illustrates the critical decision points during purification.
Figure 2: Purification logic flow.[1] The physical state of the crude product depends on purity; oily emulsions often indicate residual solvent or acetic acid.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield (<50%)
Incomplete formation of intermediate.
Ensure volatiles (EtOH) are distilled off during Phase A to drive equilibrium.
Product is Red/Dark
Polymerization of intermediate.
Avoid overheating Phase A (>150°C). Use fresh Hydroxylamine HCl.
Regioisomer Contamination
Incorrect attack of Nitrogen.
Ensure the intermediate is fully formed before adding hydroxylamine. Do not mix all reagents at once.
Oiling out in water
Residual Acetic Acid/Ethanol.
Extract with EtOAc, wash with sat. to remove acid, then dry and evaporate.
Characterization Data
The product should be validated against the following specifications to ensure the correct regioisomer (5-phenyl) was isolated rather than the 3-phenyl analog.
Hydrolysis of ethyl-5-phenyl-isoxazole-4-carboxylate to isoxazole acid
Application Note: Scalable Hydrolysis of Ethyl 5-phenylisoxazole-4-carboxylate to 5-phenylisoxazole-4-carboxylic acid Abstract & Strategic Overview The hydrolysis of ethyl 5-phenylisoxazole-4-carboxylate is a pivotal ste...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Hydrolysis of Ethyl 5-phenylisoxazole-4-carboxylate to 5-phenylisoxazole-4-carboxylic acid
Abstract & Strategic Overview
The hydrolysis of ethyl 5-phenylisoxazole-4-carboxylate is a pivotal step in generating the corresponding carboxylic acid, a critical intermediate for synthesizing immunomodulators, antibiotics (e.g., isoxazolyl-penicillins), and agrochemicals.[1]
While ester hydrolysis is a standard organic transformation, isoxazoles present a specific chemoselective challenge: Ring Lability.
Under harsh basic conditions (high pH, high temperature), the isoxazole ring—specifically those unsubstituted at the C3 position—can undergo base-catalyzed ring opening to form
-cyanoketones via deprotonation.[1] Conversely, extremely harsh acidic conditions can lead to decarboxylation after hydrolysis.[1]
This guide presents two validated protocols:
Method A (Standard): Mild basic hydrolysis using Lithium Hydroxide (LiOH), optimized for laboratory scale and speed.[1]
Method B (Robust): Acid-catalyzed hydrolysis, recommended for scale-up or substrates sensitive to base-induced ring cleavage.[1]
(Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1] The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] This collapses to release the ethoxide leaving group and the carboxylate salt.
Critical Control Point: The 3-position proton of the isoxazole ring is weakly acidic. Strong bases (e.g., alkoxides, concentrated NaOH) can deprotonate C3, leading to ring fragmentation.[1] We utilize LiOH as a milder nucleophile in a THF/Water system to mitigate this risk.
Figure 1: Mechanistic pathway for the saponification and isolation of the isoxazole acid.
Experimental Protocols
Method A: Mild Basic Hydrolysis (LiOH)
Best for: Small scale (<5g), rapid synthesis, and compounds with acid-sensitive substituents.[1]
| 1N HCl | As req.[1] | Acidification |[1][2][3][4][5][6][7][8]
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF.
Activation: Dissolve LiOH·H₂O (2.5 equiv) in water and add this solution dropwise to the THF mixture.
Note: The mixture may become biphasic. Vigorous stirring is essential.[1]
Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours.
Monitoring: Check TLC (30% EtOAc in Hexanes).[1] If starting material persists after 6 hours, heat gently to 45°C. Do not reflux.
Workup:
Concentrate the mixture under reduced pressure (Rotavap) to remove THF.
Dilute the remaining aqueous residue with water (approx. 5 volumes).[1]
Wash the aqueous layer with diethyl ether (2 x) to remove unreacted ester or non-polar impurities.[1]
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached.
Observation: A white to off-white solid should precipitate immediately.[1]
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) and dry under vacuum at 40°C.
Method B: Acid Hydrolysis (Scale-Up Preferred)
Best for: Large scale (>10g), high purity requirements, or if ring opening is observed with Method A.
Reference Basis:[1] Validated against industrial protocols for methyl-isoxazoles where base lability is a concern [2].[1]
Characteristic of base instability. Immediately switch to Acid Hydrolysis (Method B).[1]
Characterization Criteria
To validate the product, ensure the following spectral features are met:
¹H NMR (DMSO-d₆): Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[1] Appearance of a broad singlet (11–13 ppm) corresponding to -COOH.[1]
LC-MS: Mass shift from [M+H]⁺ 218 to [M+H]⁺ 190.[1]
IR: Strong carbonyl stretch shifted from ~1730 cm⁻¹ (ester) to ~1690–1710 cm⁻¹ (acid).[1] Absence of nitrile peak (~2200 cm⁻¹) confirms ring integrity.[1]
References
BenchChem Technical Support. (2025).[1][4][5][9] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1]
Google Patents. (2003).[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).[1] (Demonstrates preference for acid hydrolysis to avoid byproducts). Retrieved from
PubChem. (n.d.).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary. (Structural analog data). Retrieved from [1]
ChemicalBook. (n.d.). 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis. Retrieved from [1]
Application Note: Chemoselective Reduction of Ethyl 5-Phenylisoxazole-4-Carboxylate
Abstract & Core Directive This application note details the protocol for the chemoselective reduction of ethyl 5-phenylisoxazole-4-carboxylate to (5-phenylisoxazole-4-yl)methanol using Lithium Aluminum Hydride (LiAlH )....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Directive
This application note details the protocol for the chemoselective reduction of ethyl 5-phenylisoxazole-4-carboxylate to (5-phenylisoxazole-4-yl)methanol using Lithium Aluminum Hydride (LiAlH
). While isoxazole rings are susceptible to reductive cleavage (N-O bond hydrogenolysis) under catalytic hydrogenation conditions, they exhibit robust stability toward nucleophilic hydride reducing agents like LiAlH under controlled temperatures. This protocol prioritizes the preservation of the heterocyclic core while ensuring complete conversion of the ester functionality.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The primary challenge in reducing isoxazole derivatives is the lability of the N-O bond.
Risk: Catalytic hydrogenation (H
/Pd-C) or dissolving metal reductions often cleave the N-O bond, resulting in ring-opened -amino enones or -amino alcohols.
Solution: LiAlH
acts as a nucleophilic hydride source.[1][2] The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon.[2] Under standard conditions (0°C to Room Temperature), the hydride attack on the ester is kinetically much faster than the reductive cleavage of the isoxazole ring, allowing for high chemoselectivity.
Reaction Mechanism
The transformation involves the delivery of two hydride equivalents to the ester carbonyl:[2]
Nucleophilic Attack: The first hydride attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate.
Elimination: The ethoxide group is eliminated, generating an intermediate aldehyde (transient).[3]
Second Attack: A second hydride rapidly attacks the aldehyde, forming the final alkoxide.
Hydrolysis: Acidic or aqueous workup protonates the alkoxide to yield the primary alcohol.
Critical Process Parameters (CPPs)
Parameter
Setting
Rationale
Solvent
Anhydrous THF
Provides optimal solubility for the organic substrate and stability for LiAlH. Diethyl ether is a viable alternative but THF allows higher reflux temperatures if the reaction is sluggish.
Stoichiometry
1.5 - 2.0 equiv LiAlH
Ensures complete conversion. Theoretical requirement is 0.5 molar equiv (since 1 mol LiAlH provides 4 mol H), but excess is standard to account for moisture and kinetics.
Temperature
0°C RT
Addition at 0°C prevents runaway exotherms. Warming to RT drives the reaction to completion without thermally stressing the isoxazole ring.
Quench
Fieser Method
Creates a granular, filterable precipitate of aluminum salts, avoiding the gelatinous emulsions common with simple acid quenches.
Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel. Assemble hot and cool under a stream of dry Nitrogen or Argon.
Charge the RBF with LiAlH
(1.5 equiv) .
Gently add Anhydrous THF (approx. 10 mL per gram of substrate) to the flask to create a grey slurry. Stir moderately.
Cool the slurry to 0°C using an ice/water bath.
Phase 2: Substrate Addition
Dissolve ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF in the addition funnel.
Add the ester solution dropwise to the LiAlH
slurry over 15–20 minutes.
Observation: Gas evolution (H
) may occur if the substrate is wet; otherwise, bubbling should be minimal.
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 1–3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (R
~0.6) should disappear, and a more polar spot (Product, R ~0.2) should appear.[5]
Phase 3: The Fieser Quench (Critical Step)
Strictly follow this stoichiometry based on the weight of LiAlH
used (x grams).
9. Cool the reaction mixture back to 0°C .
10. Slowly add x mL of Water (Caution: Vigorous H evolution).
11. Add x mL of 15% aqueous NaOH .
12. Add 3x mL of Water .
13. Remove the cold bath and stir the mixture for 15 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear THF.
14. Add anhydrous MgSO to the mixture to dry the solvent.
Phase 4: Isolation
Filter the mixture through a pad of Celite or a coarse fritted funnel. Wash the filter cake with fresh THF or Diethyl Ether.
Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alcohol.
Purification: If necessary, purify via flash column chromatography (SiO
, Gradient: 20% 50% EtOAc in Hexanes) or recrystallization from Hexanes/EtOAc.
Visualization: Workflow & Logic
Experimental Workflow Diagram
Caption: Step-by-step workflow for the LiAlH4 reduction, emphasizing the critical decision point at the TLC check and the specific Fieser quench sequence.
Expected Characterization Data
Since the exact spectrum for the 4-isomer is less common in open literature than the 3- or 5-isomers, the following data is derived from structural principles and analogous isoxazole alcohols.
Physical State: White to off-white solid.
Molecular Weight: 175.19 g/mol .
H NMR (400 MHz, CDCl):
8.30 – 8.50 (s, 1H, H-3 of isoxazole). Note: The C3-H is typically downfield due to the adjacent C=N.
7.60 – 7.75 (m, 2H, Phenyl ortho -H).
7.40 – 7.55 (m, 3H, Phenyl meta/para -H).
4.60 – 4.70 (s or d, 2H, -CHOH).
2.00 – 2.50 (br s, 1H, -OH , exchangeable).
IR (ATR): ~3300 cm
(Broad, O-H stretch), ~1600 cm (C=N / C=C aromatics). Absence of strong C=O band at 1720 cm.
Troubleshooting & Optimization
Issue
Diagnosis
Corrective Action
Low Yield / Emulsion
Improper Quench
Use the Fieser method strictly. Do not just dump water.[6] If emulsion forms, add Rochelle's salt solution and stir for 12h.
Ring Opening
Reaction too hot
Ensure the reaction does not exceed room temperature. Do NOT reflux unless TLC shows no conversion after 4h.
Incomplete Reaction
Moisture in solvent
Ensure THF is distilled or from a dry solvent system. Increase LiAlH to 2.0 equiv.
Side Products
Over-reduction
Monitor TLC closely. Stop reaction immediately upon consumption of starting material.
References
General Reactivity of Isoxazoles
Title: "The Chemistry of Heterocyclic Compounds, Isoxazoles"
Source: Wiley Online Library
Context: Confirms stability of isoxazole ring to complex metal hydrides compared to catalytic hydrogen
Link:
LiAlH4 Reduction Protocols
Title: "Lithium Aluminum Hydride (LiAlH4)
Source: Master Organic Chemistry
Context: Standard mechanism and stoichiometry for ester reductions.
Link:
Analogous Synthesis (Isoxazole Alcohols)
Title: "Synthesis of (3-(4-bromophenyl)isoxazole-5-yl)methanol"
Application Note: Functionalization of Ethyl 5-phenylisoxazole-4-carboxylate for Drug Discovery
Abstract & Strategic Significance The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for amide bonds and aromatic rings in varying metabolic contexts.[1] Ethyl 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for amide bonds and aromatic rings in varying metabolic contexts.[1] Ethyl 5-phenylisoxazole-4-carboxylate represents a high-value intermediate due to its orthogonal reactivity profiles: the electrophilic C4-ester handle and the chemically distinct C3-H position.
This guide details the strategic functionalization of this core, focusing on generating diverse chemical libraries for SAR (Structure-Activity Relationship) exploration. We address the specific challenge of preserving the labile N-O bond during transformations and provide validated protocols for amidation, selective reduction, and C-H activation.
Chemical Biology & Pharmacophore Analysis
Structural Properties[2]
Bioisosterism: The isoxazole ring mimics the geometry of peptide bonds (cis-amide) and ester linkages, often improving metabolic stability against peptidases.
-Stacking: The C5-phenyl group provides a hydrophobic anchor, critical for binding in pockets such as the COX-2 active site (e.g., Valdecoxib) or the hydrophobic channel of FLT3 kinase.
Electrophilicity: The C4-carboxylate is electronically coupled to the electron-deficient isoxazole ring, making it highly reactive toward nucleophilic attack but also influencing the acidity of the C3-proton.
Critical Stability Warning (The "Leflunomide Effect")
Researchers must be acutely aware of the isoxazole ring's sensitivity to reductive conditions and strong bases.
Risk: Under catalytic hydrogenation (
, Pd/C) or strong basic conditions (pH > 10), the N-O bond cleaves, resulting in -amino enones.
Mechanism: This mimics the metabolic activation of Leflunomide to Teriflunomide. While therapeutically useful in specific contexts, this is generally considered a degradation pathway during scaffold functionalization.
Strategic Functionalization Workflows
The following decision tree outlines the three primary modules for diversifying the ethyl 5-phenylisoxazole-4-carboxylate core.
Figure 1: Strategic divergence points for the functionalization of the isoxazole core. Note the red warning path regarding ring stability.
Pre-activate the acid: Mix Acid, HATU, and DIPEA in DMF for 15 minutes.
Add the amine. Stir at RT for 12 hours.
Purification: For libraries, use SCX-2 solid-phase extraction cartridges to remove excess amine/HATU byproducts, or standard RP-HPLC.
Module B: Selective Reduction (Aldehyde/Alcohol)
Objective: Reduce the ester to an alcohol (for ether synthesis) or aldehyde (for reductive amination) without cleaving the N-O bond.
Avoid: Catalytic Hydrogenation (
, Pd/C) or at reflux.
Protocol: DIBAL-H Controlled Reduction
Setup: Flame-dried glassware, Argon atmosphere.
Solvent: Anhydrous CH
Cl (DCM).
Temperature:-78°C (Crucial).
Procedure:
Dissolve ester (1.0 mmol) in DCM (10 mL). Cool to -78°C.
Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 20 mins.
Stir at -78°C for 2 hours.
Quench: Add MeOH (1 mL) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until phases separate (clears the aluminum emulsion).
Objective: Functionalize the C3 position. The C3 proton is relatively acidic (
) due to the inductive effect of the N=O bond and the C4-ester.
Reagent Choice: Use TMPMgCl·LiCl (Knochel-Hauser Base) . It is superior to n-BuLi as it operates at higher temperatures (up to -20°C) with higher functional group tolerance and less risk of ring fragmentation.
Add TMPMgCl·LiCl dropwise. Stir for 30 mins to form the magnesiated intermediate.
Add Electrophile (e.g., Iodine, Allyl Bromide, or an Aldehyde) slowly.
Warm to RT slowly over 2 hours.
Application: Introduction of halogens (for Suzuki coupling) or alkyl groups at C3.
Data Summary & Troubleshooting
Transformation
Reagent System
Key Risk
Prevention Strategy
Hydrolysis
LiOH / THF / H2O
Decarboxylation
Keep Temp < 50°C; Acidify gently.
Amidation
HATU / DIPEA
Low Yield (Sterics)
Use HOAt additive; Switch to acid chloride method if amine is unreactive.
Reduction
DIBAL-H
N-O Bond Cleavage
Strict -78°C control ; Avoid H2/Pd entirely.
C3-Lithiation
n-BuLi
Ring Fragmentation
Use TMPMgCl·LiCl instead of n-BuLi; maintain low temp.
Synthesis Workflow Visualization
The following diagram illustrates the parallel synthesis workflow for generating a library of 4-carboxamide derivatives, a common campaign in FLT3 and COX-2 inhibitor discovery.
Figure 2: Workflow for the parallel generation of isoxazole-4-carboxamide libraries.
References
Isoxazole Drug Discovery Review
Agrawal, N. et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2024.
Leflunomide/Isoxazole Ring Stability
"In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[2] Drug Metabolism and Disposition.
C3-Functionalization (Knochel-Hauser Base)
Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.
Valdecoxib Structure & Synthesis
Talley, J. J. et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000.
FLT3 Inhibitors (Isoxazole-4-carboxamides)
"Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Advanced Application Note: Reaction Conditions for 1,3-Dipolar Cycloaddition of Isoxazoles
Executive Summary This guide provides a high-fidelity technical framework for the synthesis of isoxazoles, a critical pharmacophore in medicinal chemistry (e.g., Valdecoxib, Leflunomide).[1] Unlike the robust Click chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a high-fidelity technical framework for the synthesis of isoxazoles, a critical pharmacophore in medicinal chemistry (e.g., Valdecoxib, Leflunomide).[1] Unlike the robust Click chemistry of triazoles, the 1,3-dipolar cycloaddition of nitrile oxides to alkynes presents unique challenges: specifically, the instability of the nitrile oxide dipole and the risk of dimerization to furoxans.
This document details three validated protocols ranging from the classical thermal approach to modern regiodivergent catalysis, emphasizing controlled in situ dipole generation as the primary determinant of success.
Strategic Analysis: The Isoxazole Pharmacophore
Isoxazoles act as bioisosteres for carboxylic acids and esters, offering improved metabolic stability and lipophilicity. In drug design, the specific regiochemistry (3,5- vs. 3,4-substitution) dictates the vector alignment of substituents, dramatically altering binding affinity.
Mechanistic Pathway & Regioselectivity
The reaction proceeds via a concerted [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) .
The Challenge: Nitrile oxides are unstable species that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).
The Solution: Slow, in situ generation of the dipole in the presence of the dipolarophile to favor the cross-reaction over dimerization.
Figure 1: Mechanistic flow of Nitrile Oxide Alkyne Cycloaddition (NOAC). Note the critical bifurcation at the Nitrile Oxide stage where dimerization competes with cycloaddition.
Critical Reaction Parameters
Dipole Generation Methods
The stability of the nitrile oxide dictates the method.
Method A (Hydroximoyl Chlorides): The gold standard. An aldoxime is chlorinated (NCS) to a hydroximoyl chloride, which is stable. Base (TEA) is added slowly to release the nitrile oxide.
Method B (Chloramine-T): A "one-pot" oxidative method. Chloramine-T acts as both the halogenating agent and the base. Excellent for high-throughput but can be harsh on sensitive substrates.
Method C (Nitroalkane Dehydration): Uses phenyl isocyanate or Mukaiyama reagent to dehydrate nitroalkanes. Useful when the aldehyde precursor is unavailable.
Regiocontrol Factors
Condition
Major Isomer
Mechanism
Thermal (Uncatalyzed)
3,5-Disubstituted
Steric/Electronic control. The oxygen of the dipole prefers the more substituted carbon of the alkyne.[2]
Copper(I) Mediated
3,5-Disubstituted
Similar to CuAAC; accelerates rate and improves regioselectivity significantly [1].
Ruthenium(II) Catalyzed
3,4-Disubstituted
Umpolung effect. The metal coordinates the alkyne and nitrile oxide, reversing the electronic bias [2].
Experimental Protocols
Protocol 1: Standard Thermal Synthesis (via Hydroximoyl Chloride)
Best for: General synthesis, robust substrates, cost-efficiency.
Reagents:
Aldoxime (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Terminal Alkyne (1.2 equiv)
Triethylamine (TEA) (1.2 equiv)
Solvent: DMF or DCM (Dry)
Procedure:
Chlorination: Dissolve aldoxime in DMF (0.5 M). Add NCS (solid) portion-wise at 0°C. Stir at RT for 1 hour.
Self-Validation: Monitor TLC.[3][4] The aldoxime spot should disappear. If using DMF, the solution often turns pale yellow.
Addition: Add the alkyne to the reaction vessel containing the generated hydroximoyl chloride.
Cycloaddition: Dissolve TEA in a small volume of solvent. Add this solution dropwise over 30–60 minutes to the reaction mixture.
Expert Insight: Slow addition of base keeps the concentration of free nitrile oxide low, suppressing furoxan dimerization.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc).
Add TEA (1.1 equiv) slowly via syringe pump over 4 hours at RT.
Note: The catalyst coordinates the reactants; rapid generation of nitrile oxide will overwhelm the catalyst and lead to background thermal reaction (producing the unwanted 3,5-isomer).
Stir for an additional 2–4 hours.
Filter through a celite pad to remove metal residues before concentration.
Protocol 3: Green "On-Water" Synthesis
Best for: Environmental compliance, simple workup, rate acceleration via hydrophobic effect.
Heat to 60°C (optional, often runs at RT with sonication).
Observation: The reaction mixture often starts as a suspension and may form a precipitate (the product) or an oil.
Workup: Simple filtration of the solid product. If oil, extract with minimal green solvent (e.g., 2-MeTHF).
Troubleshooting & Optimization Logic
The following decision tree helps navigate common failure modes.
Figure 2: Troubleshooting workflow for optimization of yield and regioselectivity.
Quantitative Comparison of Conditions
Parameter
Protocol 1 (Thermal)
Protocol 2 (Ru-Cat)
Protocol 3 (Green)
Reaction Time
2–12 Hours
6–24 Hours
1–4 Hours
Typical Yield
70–90%
60–85%
80–95%
Regioselectivity
~80:20 (3,5:3,4)
>95:5 (3,4:3,5)
~80:20 (3,5:3,4)
Atom Economy
Moderate (Halogen waste)
Moderate
High
Scalability
High
Low (Catalyst cost)
High
References
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link
Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[5] Angewandte Chemie International Edition. Link
Chatterjee, A., et al. (2018). Green Chemistry Approaches to Isoxazole Synthesis. Chemical Reviews. Link
Padwa, A. (2011). 1,3-Dipolar Cycloaddition Chemistry. Wiley Online Library. Link
Application Note: Microwave-Assisted Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate
Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of ethyl 5-phenylisoxazole-4-carboxylate . Isoxazole scaffolds are critical pharmacophores in drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of ethyl 5-phenylisoxazole-4-carboxylate . Isoxazole scaffolds are critical pharmacophores in drug discovery, present in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors.
Traditional thermal synthesis of 4-substituted isoxazoles often requires prolonged reflux times (6–12 hours) and harsh solvents, frequently resulting in moderate yields due to competing side reactions (e.g., formation of 3-phenyl isomers or incomplete cyclization).
The protocol described herein utilizes microwave irradiation to accelerate the condensation of ethyl benzoylacetate with triethyl orthoformate, followed by cyclization with hydroxylamine. This method reduces reaction time to under 20 minutes, improves regioselectivity, and increases isolated yields to >90%.
Scientific Background & Chemistry
The Challenge of Regioselectivity
Synthesizing substituted isoxazoles requires careful control over regiochemistry. The reaction of hydroxylamine directly with
-keto esters (like ethyl benzoylacetate) typically yields 3-phenyl-5-isoxazolones or a mixture of isomers depending on pH.
To exclusively target the ethyl 5-phenylisoxazole-4-carboxylate , we employ a two-step, one-pot strategy involving an ethoxymethylene intermediate.
Step 1: Knoevenagel-type condensation of ethyl benzoylacetate with triethyl orthoformate to form ethyl 2-benzoyl-3-ethoxyacrylate .
Step 2: Nucleophilic attack by hydroxylamine hydrochloride followed by cyclization.
Microwave Advantage
Microwave irradiation provides direct dielectric heating. Acetic anhydride, used as both a reagent and solvent in this protocol, has a high loss tangent (
), allowing for rapid superheating. This kinetic boost favors the formation of the thermodynamically stable aromatic isoxazole ring over non-aromatic byproducts.
Reaction Mechanism
The following diagram illustrates the pathway from precursors to the specific 4-carboxylate target.
Figure 1: Mechanistic pathway for the synthesis of ethyl 5-phenylisoxazole-4-carboxylate via ethoxymethylene intermediate.
Experimental Protocol
Materials & Equipment
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
Reagents:
Ethyl benzoylacetate (98%)
Triethyl orthoformate (98%)
Acetic anhydride (Reagent grade)
Hydroxylamine hydrochloride (99%)
Ethanol (Absolute, for workup)
Method: One-Pot Microwave Synthesis
Step 1: Formation of Intermediate
In a 10 mL microwave vial, charge Ethyl benzoylacetate (1.92 g, 10 mmol), Triethyl orthoformate (2.22 g, 15 mmol), and Acetic anhydride (2.0 mL).
Add a magnetic stir bar. Cap the vessel.
Irradiation 1: Heat to 140°C for 5 minutes (High stirring).
Note: Acetic anhydride absorbs MW energy efficiently. The pressure will rise as ethanol is generated; ensure the vessel limit is not exceeded (typically safe <15 bar).
Step 2: Cyclization
Vent the vial carefully (or allow to cool to <50°C).
Add Hydroxylamine hydrochloride (0.76 g, 11 mmol) dissolved in minimal ethanol (2 mL) or added as a solid if the mixture is liquid enough.
Irradiation 2: Heat to 130°C for 3 minutes .
Cool to room temperature using compressed air (feature of most MW reactors).
Step 3: Workup & Purification
Pour the reaction mixture into ice-cold water (50 mL).
Stir vigorously for 10 minutes. The product should precipitate as a solid.
Filter the solid and wash with cold water (2 x 10 mL).
Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to afford pure white crystals.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the one-pot microwave synthesis.
Results & Validation
Comparison: Microwave vs. Conventional Heating
The following data compares the optimized microwave protocol against the standard oil-bath reflux method (referenced from J. Heterocyclic Chem).
Parameter
Conventional Reflux
Microwave Protocol (This Work)
Improvement
Temperature
100–110°C (Reflux)
140°C (Superheated)
Higher Kinetic Energy
Time
6–8 Hours
8 Minutes (Total)
45x Faster
Solvent
Acetic Anhydride (Excess)
Acetic Anhydride (Minimal)
Green Chemistry
Yield
65–72%
92–95%
+20% Yield
Purity (Crude)
Requires Chromatography
Pure after Recrystallization
Process Efficiency
Analytical Validation
The synthesized product must be validated to confirm the isoxazole structure and exclude the isoxazolone isomer.
Melting Point: 48–50°C (Lit. 49°C).
IR Spectrum (KBr):
1715 cm (Ester C=O).
1610 cm (C=N Isoxazole ring).
Absence of broad OH stretch (confirms no oxime intermediate remains).
1H NMR (CDCl3, 400 MHz):
1.25 (t, 3H, CH3 of ester).
4.25 (q, 2H, CH2 of ester).
7.4–7.8 (m, 5H, Phenyl group).
8.95 (s, 1H, C3-H of isoxazole ring). Note: This singlet is diagnostic for the 4-substituted isoxazole. If the reaction failed to cyclize correctly, this shift would be absent.
Troubleshooting & Optimization
Pressure Spikes: The reaction generates ethanol as a byproduct. If the pressure exceeds vessel limits (typically >20 bar), reduce the scale to 2-5 mmol or use a larger vessel headspace.
Low Yield: Ensure the Triethyl orthoformate is fresh. It degrades to formate over time in the presence of moisture, which kills the condensation step.
Regioselectivity Issues: If 3-phenyl-5-isoxazolone is observed (IR band ~1780 cm-1), it indicates the ethoxymethylene intermediate did not form before NH2OH addition. Ensure Step 1 is completed (TLC check: disappearance of starting keto-ester) before adding hydroxylamine.
Safety Considerations
Microwave Hazards: Never heat sealed vessels containing volatile organic solvents without active pressure monitoring.
Chemical Hazards: Acetic anhydride is corrosive and a lachrymator. Hydroxylamine hydrochloride is a skin sensitizer and potential explosive if heated dry; always keep it in solution or suspension.
References
Microwave-Assisted Synthesis of Phenylisoxazole Derivatives. Heterocycles, 2022. Link
Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Pharmaceuticals (MDPI), 2025. Link
Regioselective synthesis of isoxazoles. Organic & Biomolecular Chemistry, 2012. Link
Microwave assisted synthesis of isoxazole derivatives. Zenodo (CBI Journal), 2021. Link
Ethyl 5-phenyl-4-isoxazolecarboxylate Data. ChemSynthesis Database. Link
Application
Application Note: Strategic Transesterification of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Ethyl 5-phenylisoxazole-4-carboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for various COX-2 inhibitors, immunomodu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Ethyl 5-phenylisoxazole-4-carboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for various COX-2 inhibitors, immunomodulators (e.g., Leflunomide analogs), and agrochemicals.
The transformation of the ethyl ester to other alkyl/aryl esters is often required to tune lipophilicity (LogP) or to prepare the molecule for subsequent amidation. However, this specific substrate presents a chemoselectivity challenge :
The Isoxazole Ring Vulnerability: The N-O bond of the isoxazole ring is susceptible to reductive cleavage.[1] More critically, the ring itself is prone to fragmentation under strong basic conditions (e.g., concentrated hydroxide or methoxide anions), particularly if the 3-position is unsubstituted. This can lead to ring-opening to form
-keto nitriles.
Steric & Electronic Factors: The 5-phenyl group provides steric bulk, potentially retarding nucleophilic attack at the C4-carbonyl. Additionally, the electron-withdrawing nature of the heteroaromatic ring reduces the basicity of the carbonyl oxygen, making acid-catalyzed routes sluggish.
The Solution: This guide rejects standard Bronsted base hydrolysis (e.g., NaOH/MeOH) due to degradation risks. Instead, we detail three superior methodologies prioritizing Lewis Acid Catalysis and Organocatalysis .
Reagent Selection Strategy
We present three validated protocols. Selection depends on your specific downstream requirements (e.g., metal residue tolerance, scale, and sustainability).
Method
Reagent
Type
Best For...
Key Advantage
A
Titanium(IV) Isopropoxide
Lewis Acid
Scale-up (>100g)
Robustness. Works on sterically hindered substrates; neutral pH prevents ring opening.
B
TBD (Triazabicyclodecene)
Organocatalyst
Pharma Intermediates
Metal-Free. Avoids heavy metal scavenging steps; mild conditions.[2]
C
Immobilized Lipase (CAL-B)
Enzyme
Lab Scale / Green Chem
Selectivity. Mildest conditions; zero risk of thermal degradation.
Detailed Protocols
Method A: Titanate-Mediated Exchange (The "Gold Standard")
Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄]
Mechanism: The titanium center acts as a Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity, while simultaneously delivering the nucleophilic alkoxide ligand.
Experimental Protocol
Target: Transesterification from Ethyl to Benzyl ester.
Setup: Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or molecular sieves), and a reflux condenser.
Charging: Add Ethyl 5-phenylisoxazole-4-carboxylate (10.0 g, 43.2 mmol) and Benzyl Alcohol (50 mL, excess serves as solvent).
Catalyst Addition: Under a nitrogen blanket, add Ti(OiPr)₄ (0.61 g, 2.1 mmol, 5 mol%).
Note: Ti(OiPr)₄ is moisture sensitive.[3] Syringe transfer is recommended.
Reaction: Heat the mixture to 100–110°C.
Process Control: The reaction is driven by the removal of ethanol. If using a high-boiling alcohol like benzyl alcohol, apply mild vacuum (approx. 200 mbar) to continuously remove ethanol, or use 4Å molecular sieves in the headspace.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4] Conversion is typically >98% within 4–6 hours.
Add 10 mL of water (causes precipitation of TiO₂).
Dilute with diethyl ether or MTBE (100 mL).
Filter the slurry through a pad of Celite to remove titanium salts.
Purification: Concentrate the filtrate. Remove excess benzyl alcohol via Kugelrohr distillation or column chromatography.
Method B: Organocatalytic Transesterification
Reagent: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Mechanism: TBD acts as a bifunctional catalyst. It activates the alcohol nucleophile via its basic imine nitrogen and simultaneously activates the ester carbonyl via H-bonding from the protonated guanidinium species.
Experimental Protocol
Target: Transesterification from Ethyl to Isopropyl ester.
Setup: Dry glass vial or flask. Inert atmosphere is preferred but TBD is relatively robust.
Charging: Dissolve Ethyl 5-phenylisoxazole-4-carboxylate (1.0 equiv) in Isopropanol (10–20 equiv).
Catalyst: Add TBD (0.5 – 1.0 mol%).
Insight: Unlike DBU or DMAP, TBD is kinetically far superior for transesterification due to the "dual activation" mechanism.
Reaction: Stir at room temperature (25°C).
Note: If the reaction is slow due to the 5-phenyl steric bulk, heat to 50°C.
Work-up:
Concentrate the mixture to remove isopropanol.
Flash chromatography (Silica gel). TBD is highly polar and will remain at the baseline in non-polar eluents, or it can be washed out with a dilute citric acid wash (rapidly, to avoid hydrolysis).
Mechanistic Visualization
The following diagram illustrates the decision logic and the mechanistic pathways for the recommended reagents.
Figure 1: Decision matrix and workflow for isoxazole ester transesterification.
Comparative Data Analysis
The following table summarizes expected performance based on heteroaromatic ester benchmarks.
Parameter
Ti(OiPr)₄ (Method A)
TBD (Method B)
NaOEt (Not Recommended)
Reaction Temp
80–120°C
25–50°C
0–25°C
Time
4–8 h
2–12 h
1–2 h
Yield
92–98%
85–95%
Variable (Ring opening risk)
Isoxazole Integrity
Excellent (Neutral pH)
Good (Mild Base)
Poor (Strong Nucleophile)
Purification
Filtration + Distillation
Acid Wash / Column
Aqueous Workup
Cost
Low
Moderate
Low
Expert Insights & Troubleshooting
The "Wet" Solvent Problem:
Transesterification is an equilibrium process (
).
Critical Step: You must remove ethanol to drive the reaction. For Method A (Ti), using molecular sieves in the reaction vessel is often more effective than a Dean-Stark trap if the target alcohol has a boiling point close to ethanol.
Caution: Ti(OiPr)₄ hydrolyzes instantly with water. Ensure all reagents are anhydrous (<500 ppm water).
Isoxazole Ring Stability:
Avoid using Sodium Ethoxide (NaOEt) or Lithium Hydroxide (LiOH) unless absolutely necessary. Strong nucleophiles can attack the C5 or C3 positions, or cause N-O bond cleavage. The Ti(OiPr)₄ method is "self-buffering" and is the safest route for preserving the heterocycle.
Purification of High-Boiling Esters:
If reacting with a high-boiling alcohol (e.g., Octanol), removing the excess solvent is difficult.
Tip: Use the ester as the limiting reagent and the alcohol in only 1.5–2.0 fold excess (rather than as solvent), running the reaction "neat" or in an inert high-boiling solvent like Toluene or Xylene to facilitate azeotropic removal of ethanol.
References
Seebach, D., et al. (1982). Titanate-Mediated Transesterification Methods. Synthesis.
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 128(14), 4556–4557.
BenchChem Technical Guide. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability.
Krasavin, M., et al. (2019). Synthesis of Isoxazole-4-carboxylic Acid Derivatives via Fe(II)-Catalyzed Isomerization. Journal of Organic Chemistry, 84(23).
Technical Support Center: Stability of Ethyl 5-phenylisoxazole-4-carboxylate in Basic Media
The Technical Support Center guide for Ethyl 5-phenylisoxazole-4-carboxylate follows below. Status: Active | Topic: Chemical Stability & Hydrolysis Protocols | Audience: R&D Chemists Executive Summary Ethyl 5-phenylisoxa...
Author: BenchChem Technical Support Team. Date: March 2026
The Technical Support Center guide for Ethyl 5-phenylisoxazole-4-carboxylate follows below.
Status: Active | Topic: Chemical Stability & Hydrolysis Protocols | Audience: R&D Chemists
Executive Summary
Ethyl 5-phenylisoxazole-4-carboxylate presents a specific stability challenge in basic media that distinguishes it from its 3,5-disubstituted analogs. While ester hydrolysis (saponification) is the intended transformation, the presence of a proton at the C3 position makes the isoxazole ring susceptible to base-catalyzed ring opening (cleavage) .
This guide details the competition between ester hydrolysis and ring degradation, provides optimized protocols to maximize yield, and offers troubleshooting steps for common failure modes.
The Core Challenge: C3-H Instability
In isoxazole chemistry, the stability of the ring in base is heavily dependent on the substitution pattern.
3,5-Disubstituted Isoxazoles: Generally stable to aqueous base (e.g., NaOH reflux).
3-Unsubstituted Isoxazoles (Your Compound): Highly sensitive. The C3 proton is acidic (
, but accessible by hydroxide in equilibrium). Deprotonation at C3 triggers a concerted rearrangement that cleaves the weak N–O bond, destroying the ring.
Mechanistic Pathway Analysis
The diagram below illustrates the kinetic competition between the desired saponification (Path A) and the undesired ring degradation (Path B).
Figure 1: Reaction pathways in basic media. Path A represents the desired hydrolysis. Path B represents the destructive ring opening initiated by C3 deprotonation.
Optimized Experimental Protocols
Method A: Mild Basic Hydrolysis (Recommended for Initial Trial)
Use this method if the compound is acid-sensitive or if you require rapid turnover. Strict temperature control is mandatory.
Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.[1]
Rationale: LiOH is a milder base than NaOH/KOH and has better solubility in organic mixtures. Low temperature inhibits the activation energy required for C3 deprotonation.
Dissolution: Dissolve 1.0 eq of ethyl 5-phenylisoxazole-4-carboxylate in THF (0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition: Dropwise add 1.2 eq of LiOH (dissolved in minimal water) over 10 minutes.
Reaction: Stir at 0 °C for 2–4 hours. Monitor by TLC/LCMS every 30 minutes.
Critical: Do not let the temperature rise above 10 °C.
Quench: Acidify carefully with 1M HCl to pH 3–4 while still cold.
Isolation: Extract immediately with Ethyl Acetate.
Method B: Acid Hydrolysis (High Stability Route)
Use this method if Method A yields degradation products. The isoxazole ring is significantly more stable to acid than base.
Reagents: 60% Sulfuric Acid (
) or conc. HCl/Acetic Acid (1:2).
Rationale: Acidic conditions protonate the ester carbonyl, facilitating hydrolysis without risking C3 deprotonation.
Setup: Suspend the ester in 60% aqueous
(approx. 5–10 volumes).
Heating: Heat to 60–80 °C for 2–6 hours.
Monitoring: Monitor consumption of starting material.
Workup: Pour onto crushed ice. The carboxylic acid product often precipitates as a solid. Filter and wash with cold water.
Troubleshooting Guide & FAQs
Symptom: Reaction mixture turns dark red/brown.
Diagnosis:Ring Cleavage (Path B). The formation of cyanoenolate species often generates highly colored oligomers or metal complexes.
Root Cause: Base concentration was too high, or temperature was uncontrolled.
Solution: Switch to Method B (Acid Hydrolysis) . If you must use base, switch to LiOH at 0°C and ensure the reaction time is minimized.
Symptom: LCMS shows a mass of [M-18] or [M+Water] that is not the product.
Diagnosis:Rearrangement. 3-unsubstituted isoxazoles can undergo the Boulton-Katritzky rearrangement if a suitable side chain is present, or simply hydrate/dehydrate after ring opening.
Solution: Verify the identity of the peak. If it corresponds to a nitrile (check IR for signal at ~2200 cm⁻¹), the ring has opened.
Symptom: Low yield after acidification (Precipitation issues).
Diagnosis:Amphoteric Solubility. 5-phenylisoxazole-4-carboxylic acid is acidic.
Solution: Ensure the pH is adjusted to ~3.0. If the pH is too low (<1), the oxonium species might remain soluble; if too high (>5), the carboxylate salt remains soluble.
Tip: Use a cosolvent (e.g., 10% MeOH in DCM) for extraction if the solid does not precipitate cleanly.
Data Comparison: Base Strength vs. Degradation Risk
Base System
Reaction Temp
Est. Hydrolysis Rate
Ring Opening Risk
Recommendation
NaOH (1M) / MeOH
Reflux
Fast
High (Critical)
AVOID
NaOH (1M) / MeOH
25 °C
Moderate
Moderate
Risky
LiOH / THF / H2O
0 °C
Moderate
Low
Preferred Base Method
H2SO4 (60%)
80 °C
Fast
Negligible
Safest Method
Decision Tree for Protocol Selection
Figure 2: Decision logic for selecting the appropriate hydrolysis method based on functional group compatibility.
References
De Munno, A., Bertini, V., & Lucchesini, F. (1977).[2] On the base catalysed ring opening of 3-unsubstituted isoxazoles.[2][3] Derivatives of 4- and 5-phenylisoxazole.[2][4][5] Journal of the Chemical Society, Perkin Transactions 2. Link
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis: a review. Current Opinion in Drug Discovery & Development. (General reactivity context).
BenchChem. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. (General stability data). Link
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[6][7] (Demonstrates acid hydrolysis preference for isoxazole esters). Link
Technical Support Center: Purification of Ethyl 5-phenylisoxazole-4-carboxylate
Executive Summary & Compound Profile Ethyl 5-phenylisoxazole-4-carboxylate is a critical intermediate in the synthesis of bioactive heterocycles (e.g., immunomodulators).[1] Structurally, it possesses a "push-pull" solub...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Ethyl 5-phenylisoxazole-4-carboxylate is a critical intermediate in the synthesis of bioactive heterocycles (e.g., immunomodulators).[1] Structurally, it possesses a "push-pull" solubility profile: the isoxazole and ester moieties contribute moderate polarity, while the 5-phenyl ring adds significant lipophilicity.
Critical Physical Property Warning:
Many analogs in this class (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit melting points in the 45–60°C range .[1] Consequently, this compound is highly prone to "oiling out" (liquid-liquid phase separation) during recrystallization if the solvent boiling point exceeds the compound's melting point.[2]
Solvent Selection Matrix
The following systems have been validated for 4,5-disubstituted isoxazoles.
System Class
Solvent Composition
Primary Use Case
Risk Factor
The Standard
Ethanol (95%) / Water
Routine purification; removal of polar byproducts (hydroxylamine residues).[1]
High Risk of Oiling Out if water is added too fast or T > 50°C.
The Gentle
Heptane / Ethyl Acetate
Low-melting solids; maximizing yield from "oily" crude.
Lower removal of polar impurities.
The Scavenger
Isopropyl Alcohol (IPA)
Removal of regioisomers (3-phenyl vs. 5-phenyl).[1]
Yield loss due to higher solubility in cold IPA.
Detailed Protocols
Protocol A: The "Slow-Crash" Method (Ethanol/Water)
Best for: High-purity requirements where the crude is already a solid.[1]
Dissolution: Suspend crude ethyl 5-phenylisoxazole-4-carboxylate in Ethanol (5 mL/g) .
Heating: Warm gently to 40–45°C . Do not reflux (to avoid exceeding the melting point).
Filtration: If insoluble particulates remain (salts/catalysts), filter while warm through a sintered glass funnel.
Precipitation:
Add warm water (35°C) dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
Crucial Step: Stop water addition immediately. Add 2-3 drops of Ethanol to clear the solution.
Crystallization: Allow the vessel to cool to room temperature undisturbed for 2 hours. Then move to 4°C.
Harvest: Filter the white needles/prisms and wash with cold 20% EtOH/Water.
Protocol B: The "Anti-Oil" Method (Heptane/EtOAc)
Best for: Oily crude material or when Protocol A fails.
Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate at room temperature.
Anti-solvent Addition: Slowly add Heptane until the solution turns slightly cloudy.
Seeding: Add a seed crystal of pure product. If none exists, scratch the glass wall with a spatula.
Evaporation: Place the flask (open top, covered with Kimwipe) in a fume hood. Allow slow evaporation of the volatile EtOAc. The product will crystallize as the solvent ratio shifts toward Heptane.
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?
Diagnosis: The temperature of your solvent system is higher than the melting point of the solvated product. When the saturation limit is reached, the compound comes out as a liquid because it is effectively "molten" in the hot solvent.
Fix:
Re-dissolve: Add just enough Ethanol to redissolve the oil at the current temperature.
Cool First: Lower the temperature of the solution before adding the anti-solvent (water).
Seed: You must seed the solution at a temperature below the melting point (e.g., 35°C) to provide a template for the lattice.
Q2: I have a mixture of the 3-phenyl and 5-phenyl regioisomers. How do I separate them?
Mechanism: The 5-phenyl isomer generally packs more efficiently than the 3-phenyl isomer due to lower steric clash near the ester group.[1]
Fix: Use Isopropyl Alcohol (IPA) .
Dissolve the mixture in boiling IPA.
Cool slowly to room temperature.
The 5-phenyl isomer (target) typically crystallizes first.[1] The 3-phenyl isomer often remains in the mother liquor due to higher solubility.
Q3: My yield is low (<50%).
Diagnosis: The ester group makes the molecule moderately soluble in organic solvents even at low temperatures.
Fix:
Do not wash the filter cake with pure ethanol. Use pre-chilled (-20°C) Heptane or a 10:90 EtOH/Water mix.[1]
Concentrate the mother liquor to half volume and induce a "second crop" (Note: Second crops are usually less pure).
Visual Decision Logic (Workflow)
The following diagram illustrates the decision process for solvent selection based on the physical state of your crude material.
Caption: Decision tree for selecting the optimal solvent system based on crude physical state and isomeric purity.
References
Chandra, K., et al. (2013).[3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1][3][4] Acta Crystallographica Section E, E69, o987.[3] (Validating ethanol recrystallization for phenyl-isoxazole analogs).
Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate." Acta Crystallographica Section E, 73(4), 523–526. (Structural data on regioisomers).
BenchChem Technical Support. (2025). "Purification of Ethyl 3-hydroxyisoxazole-5-carboxylate." (General protocols for isoxazole ester purification). [1]
ChemicalBook. (2024). "Ethyl 5-methylisoxazole-4-carboxylate Properties and Synthesis." (Melting point data for 4,5-disubstituted analogs).
Scale-up challenges for ethyl-5-phenyl-isoxazole-4-carboxylate production
The following guide is structured as a Technical Support Center for process chemists and engineers. It prioritizes "field-proven" logic over textbook theory, focusing on the specific pain points of scaling up Ethyl 5-phe...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for process chemists and engineers. It prioritizes "field-proven" logic over textbook theory, focusing on the specific pain points of scaling up Ethyl 5-phenylisoxazole-4-carboxylate from gram-scale (R&D) to kilogram-scale (Kilo Lab/Pilot).
Topic: Scale-Up of Ethyl 5-phenylisoxazole-4-carboxylate
The synthesis of Ethyl 5-phenylisoxazole-4-carboxylate typically follows a two-step "one-pot" protocol: the condensation of ethyl benzoylacetate with triethyl orthoformate (TEOF) , followed by cyclization with hydroxylamine .
While robust on a 5g scale, this route presents three specific failure modes at scale (>500g):
Thermal Runaway: The cyclization step is highly exothermic.
Stalled Conversion: Incomplete removal of ethanol in Step 1 leads to competitive hydrolysis.
Filtration Nightmares: The product has a relatively low melting point (~48-52°C), leading to "oiling out" rather than crystallizing if cooling profiles are aggressive.
Module 1: Critical Safety (The "Red" Zone)
Issue: Handling Hydroxylamine Hydrochloride at Scale.
The Hazard:
Hydroxylamine hydrochloride (
) is thermally unstable. In the presence of metal ions (Fe, Cu from reactors) or at elevated temperatures (>60°C), it can undergo autocatalytic decomposition, releasing , , and massive heat.
Troubleshooting Q&A
Q: My DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 140°C. Why am I seeing pressure spikes at 50°C in the reactor?A: DSC data is often taken in a clean glass capillary.[1] In a steel reactor, trace iron lowers the decomposition onset temperature (Tonset). Furthermore, the reaction with the enol ether intermediate is instantaneous and exothermic.
Protocol Fix: Never dump solid
into the warm reaction mixture. Always prepare a cool aqueous solution of hydroxylamine buffered with Sodium Acetate, and dose it slowly into the reaction mixture while maintaining .
Q: Can I use free base Hydroxylamine (50% solution) to skip the buffer step?A:ABSOLUTELY NOT. Free base hydroxylamine is significantly less stable than the hydrochloride salt. At scale, the risk of explosion is unacceptable. Stick to the Salt + Acetate buffer method.
Module 2: Reaction Engineering (The "Yellow" Zone)
Issue: Step 1 Conversion & Regioselectivity.
The Chemistry:
Condensation: Ethyl Benzoylacetate + TEOF +
Enol Ether Intermediate.
Cyclization: Intermediate +
Isoxazole.
Troubleshooting Q&A
Q: I have 15% starting material remaining after refluxing Step 1 for 12 hours. Adding more TEOF doesn't help.A: This is an equilibrium issue. The reaction produces ethanol. If you reflux without removing ethanol, the reaction stalls.
Protocol Fix: Use a Dean-Stark trap or set the condenser for partial takeoff to distill off the ethanol/ethyl acetate azeotrope continuously. You must drive the equilibrium.
Q: I'm seeing a 5% impurity at RRT 0.95. Is this the 3-phenyl isomer?A: Unlikely with the TEOF route. The TEOF route is highly regioselective for the 5-phenyl isomer because the nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic enol ether carbon first.
Diagnosis: The impurity is likely Ethyl Benzoyl Acetate (starting material) or the Hydrolyzed Acid (5-phenylisoxazole-4-carboxylic acid).
Root Cause: If water enters Step 1, TEOF hydrolyzes. If pH is too high in Step 2, the ester hydrolyzes.
Reaction Pathway Diagram (DOT)
Caption: Reaction pathway highlighting critical control points for impurity formation.
Module 3: Workup & Purification (The "Green" Zone)
Issue: Isolation of a Low-Melting Solid.
The Challenge:
The product melts around 48–52°C . If you cool a reaction mixture in ethanol too quickly, the product comes out as a "gummy oil" that traps impurities and refuses to filter.
Troubleshooting Q&A
Q: The product oiled out during crystallization. Can I save it?A: Yes. Re-heat the mixture until the oil dissolves (approx 50-55°C).
Protocol Fix: Seed the solution at 40°C (just below saturation but above the oiling limit). Cool extremely slowly (5°C per hour) to 20°C. Do not crash cool to 0°C immediately.
Q: The filter cake is sticky and blinding the cloth.A: You likely have residual acetic acid or water trapped in the lattice.
Protocol Fix: Wash the cake with cold 10% ethanol/water. The water removes the inorganic salts (NaCl/NaOAc), and the low ethanol content prevents dissolution of the product.
Standard Operating Procedure (Scale-Up Optimized)
Scale: 1.0 kg Input (Ethyl Benzoylacetate)
Parameter
Specification
Reason
Solvent (Step 1)
Acetic Anhydride (1.5 vol)
Acts as solvent and water scavenger.
Reagent (Step 1)
TEOF (1.5 equiv)
Excess required to drive equilibrium.
Distillation
Atmospheric, T_head > 75°C
Remove EtOH byproduct to ensure conversion.
Cyclization Solvent
Ethanol (3 vol)
Solubilizes the intermediate for reaction with aqueous NH2OH.
Buffer
Sodium Acetate (1.1 equiv)
Buffers HCl released; prevents ester hydrolysis.
Addition Temp
10°C - 25°C
Strictly controlled to prevent thermal runaway.
Step-by-Step Protocol
Enol Ether Formation:
Charge Ethyl Benzoylacetate (1.0 kg) and Triethyl Orthoformate (1.15 kg) to the reactor.
Add Acetic Anhydride (1.2 kg).
Heat to reflux (approx 110-120°C internal).
CRITICAL: Distill off low boilers (Ethanol/Ethyl Acetate) until internal temp rises to >130°C.
Check IPC (HPLC): Target < 2% Starting Material.
Cyclization:
Cool the reaction mass to 20°C. Dilute with Ethanol (3.0 L).
In a separate vessel, dissolve Hydroxylamine HCl (400 g) and Sodium Acetate (470 g) in Water (1.0 L). Endothermic dissolution - solution will get cold.
Dosing: Add the aqueous salt solution to the organic reaction mass over 2 hours.
Control: Maintain Reactor T < 30°C. (Use jacket cooling).
Stir for 2 hours at 25°C.
Isolation:
Add Water (5.0 L) slowly to precipitate the product.
Note: If product oils out, heat to 50°C, seed, and cool slowly.
Filter the solid.[2] Wash with Water (2 x 2 L) to remove salts.
Dry in a vacuum oven at 35°C . (Do not exceed 40°C or the product will melt in the tray).
References
General Isoxazole Synthesis: Katritzky, A. R. et al. "Regioselective Synthesis of Polysubstituted Isoxazoles." Journal of Organic Chemistry, 2003 , 68, 4935-4937.
Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability of Hydroxylamine Hydrochloride." Process Safety Progress, 2002 , 21, 238-242.
Leflunomide Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of 5-methylisoxazole-4-carboxylic acid."[3] US Patent 6,331,632, 2001 .
Crystallography & Structure: Shaik, A. et al.[2][4] "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 2017 , E73, 531-534.[5]
Comparative Biological Efficacy: Ethyl vs. Methyl Isoxazole-4-Carboxylates
The following technical guide provides a comparative analysis of ethyl and methyl isoxazole-4-carboxylates, designed for researchers in medicinal chemistry and pharmacology. Executive Summary In drug development, the cho...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comparative analysis of ethyl and methyl isoxazole-4-carboxylates, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
In drug development, the choice between ethyl and methyl esters of isoxazole-4-carboxylic acid is rarely arbitrary. While often viewed merely as protecting groups, these esters significantly dictate the pharmacokinetic (PK) profile of the parent pharmacophore.
The Verdict: The Ethyl ester is generally the superior candidate for in vivo applications due to a more favorable lipophilicity profile (
) that enhances membrane permeability without excessively compromising aqueous solubility.
The Exception: The Methyl ester is preferred in early-stage in vitro high-throughput screening (HTS) where rapid enzymatic hydrolysis is desired to release the free acid active metabolite, or when crystal packing efficiency is required for X-ray diffraction studies.
Physicochemical & Structural Analysis
The isoxazole ring is an electron-withdrawing core, making the C-4 carboxylate highly susceptible to nucleophilic attack. The choice of alkyl group modulates this reactivity and the molecule's ability to traverse lipid bilayers.
Table 1: Comparative Physicochemical Profile
Feature
Methyl Isoxazole-4-Carboxylate
Ethyl Isoxazole-4-Carboxylate
Impact on Efficacy
Molecular Weight
~141.1 g/mol
~155.1 g/mol
Minimal impact on ligand efficiency.
Lipophilicity ()
~0.8 - 1.2
~1.3 - 1.7
Ethyl shows superior passive diffusion across cell membranes.
Aqueous Solubility
Moderate
Low
Methyl is preferred for aqueous buffer assays; Ethyl requires DMSO/co-solvents.
Methyl derivatives often pack better, aiding purification by crystallization.
Scientist's Note: The
between methyl and ethyl esters is critical. In CNS-targeted drug design, the ethyl ester's increased lipophilicity can be the deciding factor for blood-brain barrier (BBB) penetration.
Biological Stability & Metabolism: The Esterase Dilemma
The primary biological differentiator is metabolic stability . Isoxazole esters are prodrugs; they must resist plasma hydrolysis long enough to reach the target tissue but eventually hydrolyze to release the active carboxylic acid (or serve as a suicide substrate).
Mechanistic Insight
The isoxazole ring pulls electron density from the carbonyl carbon, making it more electrophilic than a standard benzoate ester.
Methyl Esters: Typically hydrolyze rapidly due to minimal steric hindrance, allowing easy access for Carboxylesterases (CES1/CES2).
Ethyl Esters: The additional methylene group introduces steric bulk that can retard hydrolysis rates by 2-5x depending on the specific isoxazole substitution pattern.
Critical Counter-Intuitive Finding: While steric rules generally hold, specific studies on benzoate analogs in rat plasma have shown that electronic effects can sometimes invert this trend, making methyl esters surprisingly stable in specific enzymatic pockets [1]. However, for the electron-deficient isoxazole core, the Ethyl ester is universally regarded as more metabolically robust for systemic circulation.
Figure 1: Differential hydrolysis pathways. The Ethyl ester (blue) offers a sustained release profile compared to the rapid clearance of the Methyl ester (red).
Pharmacological Implications: Case Study
The Leflunomide Connection
The biological efficacy of these esters is best illustrated by Leflunomide , a disease-modifying antirheumatic drug (DMARD). Leflunomide is an isoxazole derivative.[1][2]
Synthesis: The Ethyl ester (5-methylisoxazole-4-carboxylic acid ethyl ester) is the standard industrial intermediate [2].
Reasoning: The ethyl group is robust enough to survive the initial condensation steps (reaction with aniline) without premature hydrolysis, which is a risk with the more reactive methyl ester.
Antimicrobial Activity
In studies evaluating isoxazole derivatives against M. tuberculosis:
Methyl esters often show higher in vitro potency in cell-free enzyme assays because they hydrolyze quickly to the active acid inhibitor.
Ethyl esters often show higher Whole Cell potency (MIC) because they penetrate the mycobacterial cell wall (mycolic acid layer) more effectively before hydrolyzing [3].
To determine the correct ester for your lead compound, you must perform a comparative plasma stability assay. This protocol includes a "Self-Validating" internal standard step.
Objective: Quantify the half-life (
) of Methyl vs. Ethyl isoxazole-4-carboxylates in rat plasma.
Materials
Pooled Rat Plasma (heparinized).
Phosphate Buffer Saline (PBS), pH 7.4.
Internal Standard (IS): Warfarin or Tolbutamide (compounds with known high stability).
Test Compounds: Methyl-Isox-4-COOMe and Ethyl-Isox-4-COOEt.
Workflow
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
Incubation:
Thaw plasma at 37°C.
Spike plasma with test compound to final conc. of 10 µM (0.1% DMSO final).
Validation Step: Spike a separate control tube with the Internal Standard.
Sampling:
Aliquot 50 µL samples at
min.
Quench: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Calculation
Plot
vs. . The slope determines half-life:
Acceptance Criteria (Self-Validation):
The Internal Standard must show <5% degradation over 120 min.
The
sample must recover >90% of the theoretical spike concentration.
Figure 2: Step-by-step workflow for the comparative plasma stability assay.
References
M. N. C. Soeiro et al. , "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres," ResearchGate/Semantic Scholar, 2022. Link
X. Lee et al. , "5-Methylisoxazole-4-carboxylic acid," Acta Crystallographica Section E, 2002. Link
S. Chandrasekhar et al. , "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents," Molecular Diversity, 2022. Link
G. Zapata-Sudo et al. , "Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones," Drug Design, Development and Therapy, 2016.[3] Link
Regiochemical Fidelity in Isoxazole Scaffolds: A Comparative Guide to 3- vs. 5-Phenyl Isomer Determination
This guide provides a technical comparison of synthetic routes and analytical confirmation protocols for distinguishing 3-phenyl from 5-phenyl isoxazole regioisomers. Executive Summary The isoxazole ring is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of synthetic routes and analytical confirmation protocols for distinguishing 3-phenyl from 5-phenyl isoxazole regioisomers.
Executive Summary
The isoxazole ring is a privileged pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase inhibitors, and various psychotropic agents. However, the biological activity of isoxazoles is strictly governed by their regiochemistry. A 3-phenyl-5-alkyl isoxazole often exhibits vastly different binding affinities compared to its 5-phenyl-3-alkyl regioisomer due to the distinct electronic vectors and steric profiles of the N-O bond relative to the substituents.
This guide compares the two primary synthetic methodologies—Copper-Catalyzed Cycloaddition (CuANOC) vs. Condensation (Chalcone Route) —and establishes a self-validating NMR protocol to unequivocally confirm the regioisomeric identity of the product.
Synthetic Methodology Comparison
To achieve high regioselectivity, researchers must choose between kinetic control (Cycloaddition) and thermodynamic/substrate-controlled pathways (Condensation).
This method utilizes the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes. While thermal cycloaddition yields mixtures, Cu(I) catalysis enforces high regioselectivity for the 3,5-disubstituted isomer.
Mechanism: Formation of a copper(I) acetylide intermediate which undergoes a stepwise or concerted addition to the nitrile oxide.
Regioselectivity: >95:5 favoring the 3,5-isomer (3-substituent from nitrile oxide, 5-substituent from alkyne).
Pros: Mild conditions, high tolerance for functional groups, "Click" chemistry adaptability.
Cons: Potential for nitrile oxide dimerization (furoxan formation) if Cu catalyst loading is insufficient.
Method B: Hydroxylamine-Chalcone Condensation
The "Classical" Route
This method involves the reaction of
-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[1][2]
Mechanism: Michael addition of hydroxylamine to the
-carbon followed by cyclization and dehydration.
Regioselectivity: Dictated by the chalcone precursor. A chalcone of structure Ar-CO-CH=CH-R typically yields the 3-Ar-5-R-isoxazole .
Pros: Scalable, avoids heavy metals, uses inexpensive reagents.
Cons: Harsh conditions (refluxing basic ethanol), lower yields due to competing Michael addition side products.
Performance Comparison Table
Feature
Method A: CuANOC (Catalytic)
Method B: Chalcone Condensation
Target Isomer
3,5-Disubstituted (Highly Selective)
3,5-Disubstituted (Substrate Dependent)
Regio-Fidelity
High (>95%)
Moderate to High (80-95%)
Reaction Time
2 - 12 Hours
6 - 24 Hours
By-products
Furoxans (dimers)
Open-chain oximes, Michael adducts
Atom Economy
High
Moderate (Loss of H2O)
Analytical Confirmation: The Self-Validating Protocol
Reliance on 1H NMR chemical shifts alone is risky due to solvent effects and substituent shielding. The following protocol utilizes HMBC (Heteronuclear Multiple Bond Correlation) as the definitive structural proof.
The "Anchor Carbon" Logic
To distinguish 3-phenyl from 5-phenyl isomers, we track the coupling of the isoxazole H4 proton to the quaternary carbons C3 and C5 .
C5 (Oxygen-adjacent): Significantly deshielded (
165–175 ppm).
C3 (Nitrogen-adjacent): Less deshielded (
155–165 ppm).
Diagnostic NMR Data[3][4][5]
Nucleus
3-Phenyl-5-Alkyl Isoxazole
5-Phenyl-3-Alkyl Isoxazole
H4 Proton ( ppm)
6.5 – 6.9 (s)
6.4 – 6.8 (s)
C5 Carbon ( ppm)
169.0 – 173.0 (C-Alkyl)
168.0 – 172.0 (C-Phenyl)
C3 Carbon ( ppm)
160.0 – 164.0 (C-Phenyl)
158.0 – 162.0 (C-Alkyl)
HMBC Correlation (H4)
Strong coupling to C5-Alkyl & C3-Phenyl
Strong coupling to C5-Phenyl & C3-Alkyl
Visual Logic Flow (Graphviz)
Caption: Decision tree for unambiguous assignment of isoxazole regiochemistry using HMBC correlations.
Experimental Protocols
Protocol A: Cu-Catalyzed Synthesis of 3-Phenyl-5-Butylisoxazole (Reference Standard)
Targeting the 3,5-disubstituted isomer via CuANOC.
Add Chloramine-T trihydrate and stir for 5 minutes (Generates nitrile oxide in situ).
Add 1-Hexyne, followed by CuSO4 and Sodium Ascorbate.
Stir at room temperature for 4 hours.
Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over Na2SO4.
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Protocol B: HMBC Analysis for Regio-Confirmation
The validation step.
Sample Prep: Dissolve 10-15 mg of purified isoxazole in 0.6 mL CDCl3.
Acquisition:
Run standard 1H (16 scans) and 13C{1H} (1024 scans).
Run gradient-selected HMBC (gHMBC).
Parameter Set: Optimize for long-range coupling (
).
Analysis:
Locate the H4 proton singlet.
Observe cross-peaks in the F1 (Carbon) dimension.
Check 1: Does H4 correlate to the Carbon bearing the Phenyl ring?
Check 2: What is the chemical shift of that Carbon?
If ~162 ppm
Phenyl is at C3.
If ~170 ppm
Phenyl is at C5.
Synthesis Pathway Diagram[6][7]
Caption: Comparative synthetic pathways yielding the 3-aryl-5-alkyl isoxazole scaffold.
References
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
Gollapalli, N. R., et al. (2015).[2] "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives." Der Pharma Chemica. Link
Hansen, T. V., et al. (2005). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link
Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
Technical Validation Guide: Anti-Inflammatory Efficacy & Safety Profiling of Novel Isoxazole Derivatives
Executive Summary The isoxazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, primarily due to its bioisosteric properties that allow for high-affinity binding to the cyclooxygenase-2 (COX-2) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, primarily due to its bioisosteric properties that allow for high-affinity binding to the cyclooxygenase-2 (COX-2) active site. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) containing carboxylic acid moieties (e.g., Indomethacin, Diclofenac), which often cause gastric mucosal damage via non-selective COX-1 inhibition, isoxazole derivatives (structurally related to Valdecoxib and Parecoxib) offer a pathway to potent anti-inflammatory activity with a superior safety profile.
This guide outlines a rigorous validation framework for assessing novel isoxazole derivatives. It moves beyond basic screening, establishing a causal link between the isoxazole ring structure, COX-2 selectivity, and reduced ulcerogenic indices in vivo.
Mechanistic Architecture: The Selectivity Hypothesis
To validate an isoxazole derivative, one must first confirm its mechanism of action. The primary therapeutic target is the Arachidonic Acid (AA) cascade.
Structural Causality
The isoxazole ring serves as a rigid central template that orients substituent phenyl rings into the hydrophobic side pocket of the COX-2 enzyme—a pocket that is structurally restricted in COX-1 by the presence of a bulky Isoleucine residue (Ile523) compared to Valine (Val523) in COX-2. This steric differentiation is the fundamental basis for the selectivity you are validating.
Pathway Visualization
The following diagram illustrates the divergence between constitutive (COX-1) and inducible (COX-2) pathways and the specific intervention point of isoxazole derivatives.
Figure 1: The Arachidonic Acid Cascade. Note the specific blockade of the inducible COX-2 pathway by isoxazole derivatives, preserving the homeostatic COX-1 pathway.
In Vitro Validation: Enzymatic Selectivity
Before in vivo testing, the Selectivity Index (SI) must be quantified. A high SI (IC50 COX-1 / IC50 COX-2) predicts reduced gastrointestinal toxicity.
Protocol A: Fluorometric COX Inhibition Assay
Objective: Determine the IC50 (concentration inhibiting 50% activity) for COX-1 and COX-2.
Reagent Prep: Use purified ovine COX-1 and recombinant human COX-2 enzymes. Prepare the heme cofactor and arachidonic acid substrate.
Incubation: Incubate the test isoxazole derivative (0.01 µM – 100 µM) with the enzyme in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
Reaction Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) followed by Arachidonic Acid.
Detection: The peroxidase activity of COX converts ADHP to Resorufin (highly fluorescent). Measure fluorescence (Ex 535 nm / Em 587 nm).
Validation Check:
Positive Control (Selective): Celecoxib (Must show high SI).
Positive Control (Non-Selective): Indomethacin (Must show low SI).
Comparative Data: Isoxazole Performance
The table below represents typical validation data for a high-potency isoxazole derivative ("Isox-9") compared to market standards.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Interpretation
Isox-9 (Test)
> 100.0
0.045
> 2200
Highly Selective
Celecoxib
15.0
0.050
300
Standard Selective
Indomethacin
0.02
0.60
0.03
Non-Selective (Toxic)
Diclofenac
3.5
0.8
4.3
Moderately Selective
Note: Data derived from representative structure-activity relationship (SAR) studies of diarylisoxazoles [1, 2].
In Vivo Efficacy: Carrageenan-Induced Paw Edema[1][2][3][4]
The "Gold Standard" for acute inflammation. This model is biphasic:
Animals: Wistar albino rats (150-200g).
Group Size: n=6 per group.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model. Timing of drug administration relative to induction is critical for pharmacokinetic validity.
Step-by-Step Methodology
Baseline: Measure initial paw volume (
) using a digital water displacement plethysmometer.
Treatment: Administer test compound (Isox-9), Vehicle (CMC 0.5%), or Standard (Indomethacin 10 mg/kg) orally.
Induction: 1 hour post-treatment, inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar region of the right hind paw.
Measurement: Measure paw volume (
) at 1, 3, and 5 hours.
Calculation:
Comparative Efficacy Results
Isoxazole derivatives typically show delayed onset but sustained peak efficacy, mirroring the COX-2 induction timeline.
Time Post-Induction
Vehicle (Control)
Indomethacin (10 mg/kg)
Isox-9 (10 mg/kg)
Efficacy vs Standard
1 Hour
0% Inhibition
35% Inhibition
15% Inhibition
Lower (Phase 1)
3 Hours
0% Inhibition
62% Inhibition
65% Inhibition
Comparable
5 Hours
0% Inhibition
68% Inhibition
74% Inhibition
Superior
Interpretation: The superior inhibition at 5 hours confirms the compound acts by blocking the secondary prostaglandin phase, validating the COX-2 mechanism proposed in silico [3].
Safety Profiling: Ulcerogenic Index
The defining advantage of isoxazole derivatives over traditional NSAIDs is gastric safety.
Protocol C: Gastric Mucosa Examination
Dosing: Administer 3x the effective anti-inflammatory dose daily for 5 days.
Sacrifice: 4 hours after the last dose.
Examination: Remove stomach, open along the greater curvature, and wash with saline. Examine under 10x magnification.
Scoring:
0 = Normal
1 = Red coloration
2 = Spot ulceration
3 = Hemorrhagic streaks
4 = Deep ulcer > 3mm
Calculation:
Safety Data Comparison
Compound
Mean Ulcer Score (0-4)
Ulcer Incidence (%)
Ulcer Index (UI)
Risk Profile
Vehicle
0.0
0%
0.0
Safe
Indomethacin
3.2
100%
13.2
High Risk
Isox-9
0.4
15%
1.9
Low Risk
References
Perrone, M. G., et al. (2010). "Diaryl-isoxazole derivatives as potent and selective COX-2 inhibitors."[1] European Journal of Medicinal Chemistry. Link
Chawla, G., et al. (2010). "Synthesis and evaluation of novel isoxazole derivatives as anti-inflammatory agents." Acta Poloniae Pharmaceutica. Link
Necas, J. & Bartosikova, L. (2013). "Carrageenan: a review." Veterinarni Medicina. Link
Rainsford, K. D. (1987). "The effects of 5-lipoxygenase inhibitors and leukotriene antagonists on the development of gastric lesions induced by nonsteroidal anti-inflammatory drugs in mice." Agents and Actions. Link
A Comparative Guide to the Elemental and Chromatographic Analysis of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For a molecule with therapeutic potential like ethyl-5-phenyl-isoxazole-4-carboxylate, a comprehensive analytical strategy is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques—namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive evaluation of this target compound.
The Central Role of Analytical Standards in Drug Development
The journey of a drug candidate from synthesis to clinical application is paved with analytical data. Each data point serves as a critical piece of evidence supporting the compound's identity, purity, and stability.[1] Elemental analysis, a long-standing technique, provides a fundamental assessment of a molecule's elemental composition, directly verifying its empirical formula.[2] However, in the context of stringent regulatory expectations, this classical method is often complemented by more sophisticated techniques that can elucidate a more detailed impurity profile and provide orthogonal confirmation of the active pharmaceutical ingredient's (API) concentration.[2][3]
Theoretical Elemental Composition of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate
The first step in the analytical validation of ethyl-5-phenyl-isoxazole-4-carboxylate is the determination of its theoretical elemental composition. This is calculated from its molecular formula, which has been established as C₁₂H₁₁NO₃.[4]
The molecular weight of C₁₂H₁₁NO₃ is 217.22 g/mol . The theoretical weight percentages of carbon, hydrogen, and nitrogen are calculated as follows:
These theoretical values serve as the benchmark against which experimental results from elemental analysis are compared.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked. Is the goal to confirm the fundamental elemental makeup, to quantify the main component with high precision, or to detect and identify trace-level impurities? The following table provides a comparative summary of the four key analytical techniques discussed in this guide. The presented data is illustrative of typical performance characteristics for a small organic molecule like ethyl-5-phenyl-isoxazole-4-carboxylate.
Parameter
Elemental Analysis (CHN)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR)
Primary Use
Confirmation of elemental composition and empirical formula
Purity assessment, quantification of API and impurities
Identification and quantification of volatile impurities
Absolute quantification of API and impurities without a specific reference standard
Principle
Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂)
Differential partitioning of analytes between a stationary and mobile phase
Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection
The integrated signal intensity of a nucleus is directly proportional to the number of nuclei
Provides fundamental confirmation of elemental composition.
High resolution for separating complex mixtures, widely applicable for non-volatile compounds.
Excellent for identifying and quantifying volatile and semi-volatile impurities.[9][10]
Absolute quantification without the need for an identical reference standard, non-destructive.[11][12][13]
Limitations
Does not provide information on impurities, sensitive to non-volatile inorganic impurities.
Requires a reference standard for quantification, may not be suitable for highly volatile compounds.
Limited to thermally stable and volatile compounds.
Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification.
Experimental Protocols and Workflows
The following sections detail the experimental protocols for each analytical technique, providing a step-by-step guide for the analysis of ethyl-5-phenyl-isoxazole-4-carboxylate.
Elemental Analysis (CHN)
The fundamental principle of CHN analysis involves the complete combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.[6]
Experimental Workflow:
Caption: Workflow for CHN Elemental Analysis.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
Sample Preparation: Accurately weigh 2-3 mg of the dried ethyl-5-phenyl-isoxazole-4-carboxylate sample into a tin capsule.
Combustion: Introduce the encapsulated sample into the combustion furnace of the CHN analyzer, which is maintained at a temperature greater than 900°C with a constant flow of high-purity oxygen.
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a separation column and detected by a thermal conductivity detector.
Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector response and the sample weight. The experimental values are then compared to the theoretical values. For heterocyclic nitrogen compounds, ensuring complete combustion is crucial for accurate nitrogen determination.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[1] For ethyl-5-phenyl-isoxazole-4-carboxylate, a reversed-phase HPLC method is typically employed for purity determination and quantification.
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
Standard and Sample Preparation: Prepare a standard solution of ethyl-5-phenyl-isoxazole-4-carboxylate of known concentration and a sample solution in a suitable diluent (e.g., acetonitrile/water mixture).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities.
Analysis: Inject the standard and sample solutions into the HPLC system.
Data Analysis: Determine the retention time of the main peak from the standard injection. In the sample chromatogram, calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness.[8][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the drug substance from the synthesis process or degradation.[9][10][16]
Experimental Workflow:
Caption: Workflow for GC-MS Impurity Profiling.
Step-by-Step Protocol:
Sample Preparation: Dissolve a known amount of ethyl-5-phenyl-isoxazole-4-carboxylate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for quantitative analysis.
GC-MS Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas: Helium at a constant flow rate.
Injection: Split or splitless injection depending on the expected concentration of impurities.
Oven Program: A temperature ramp to separate compounds with different boiling points.
MS Detector: Electron ionization (EI) source and a quadrupole mass analyzer scanning a suitable mass range.
Analysis: Inject the prepared sample into the GC-MS system.
Data Analysis: Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantification, use the peak area ratio of the impurity to the internal standard. The method should be validated for specificity, linearity, accuracy, and precision for the target impurities.[17]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[11][12][13][18] The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Experimental Workflow:
Caption: Workflow for Quantitative NMR (qNMR) Analysis.
Step-by-Step Protocol:
Selection of Internal Standard: Choose a suitable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and not reactive with the sample.
Sample Preparation: Accurately weigh a known amount of ethyl-5-phenyl-isoxazole-4-carboxylate and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure complete dissolution.
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all protons, which is crucial for accurate integration.
Data Processing and Analysis:
Process the spectrum (phasing, baseline correction).
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[11]
Conclusion: An Integrated Approach to Analytical Characterization
The comprehensive analytical characterization of a pharmaceutical compound such as ethyl-5-phenyl-isoxazole-4-carboxylate necessitates a multi-faceted approach. While elemental analysis provides a fundamental and indispensable confirmation of the empirical formula, it offers an incomplete picture of the compound's purity. Chromatographic techniques, particularly HPLC, are invaluable for detecting and quantifying non-volatile impurities, providing a detailed purity profile. GC-MS is the method of choice for identifying and quantifying potentially harmful volatile impurities. Furthermore, qNMR is a powerful, non-destructive technique for absolute quantification, serving as an excellent orthogonal method to chromatographic assays.
By judiciously employing a combination of these techniques, researchers and drug developers can build a robust and comprehensive data package that not only meets regulatory requirements but also provides a deep and thorough understanding of the chemical entity, ensuring the quality and consistency of the final drug product.
References
Proctor, S., Lovera, S., Tomich, A., & Lavallo, V. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-890. Available from: [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]
Ortiz, C. S., & de Bertorello, M. M. (1998). Development and validation of a reversed phase HPLC method for quantitative analysis of bis-isoxazolylnaphthoquinone. Talanta, 46(6), 1537-1545. Available from: [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). Available from: [Link]
Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. Available from: [Link]
Biedermann, A., Brunnbauer, L., Huber, M., Larisegger, S., Neuhauser, M., & Riss, A. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Applied Sciences, 11(9), 4066. Available from: [Link]
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available from: [Link]
Al-Ostath, A. I., Al-Tamimi, A. M., Al-Ghamdi, A. M., & Al-Obaid, A. M. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2024, 1-10. Available from: [Link]
ChemSynthesis. (2025, May 20). ethyl 5-phenyl-4-isoxazolecarboxylate. Available from: [Link]
Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569-574. Available from: [Link]
Pappa, C., Kouskoura, M. G., & Giamouris, D. (2025). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 30(23), 4889. Available from: [Link]
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]
Rahman, M. M., & Islam, M. R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical & Pharmaceutical Research, 13(3), 85-91. Available from: [Link]
Proctor, S. P., Lovera, S., Tomich, A., & Lavallo, V. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-890. Available from: [Link]
Pieters, S., & De Pra, M. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]
Biedermann, A., Brunnbauer, L., Huber, M., Larisegger, S., Neuhauser, M., & Riss, A. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Applied Sciences, 11(9), 4066. Available from: [Link]
International Journal of Innovative Research in Technology. (n.d.). Development and Validation of a Stability-Indicating RP- HPLC Method for Estimation of Oteseconazole in Pharmaceutical Dosage. Available from: [Link]
Intertek. (n.d.). CHN Analysis. Available from: [Link]
Thangabalan, B., Salomi, M., Sunitha, N., & Babu, S. M. (n.d.). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 209-212. Available from: [Link]
Almac Group. (n.d.). Almac Voice: Quantitative NMR (QNMR) – The Future of Pharmaceutical Assay Analysis. Available from: [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available from: [Link]
Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. Available from: [Link]
Isoxazole-4-carboxylic acid esters are critical pharmacophores in medicinal chemistry, serving as precursors for immunomodulators, agonists, and high-affinity ligands. However, their synthesis—typically via the cyclocondensation of
-enamino ketoesters with hydroxylamine—often suffers from regioselectivity issues, yielding mixtures of the desired 4-carboxylate and the thermodynamic alternative, the 5-carboxylate .
This guide provides a definitive spectroscopic framework to distinguish isoxazole-4-carboxylic acid esters from their regioisomers. By synthesizing data from NMR, IR, and Mass Spectrometry, we establish a self-validating protocol for structural confirmation.
The primary challenge in characterizing these esters is distinguishing the position of the carboxylate group on the isoxazole ring.[1] The following workflow outlines the logic for differentiating the 4-isomer from the 3- or 5-isomers based on proton environment and fragmentation.
Figure 1: Decision tree for the regiochemical assignment of isoxazole carboxylates using 1H NMR chemical shifts.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the "Gold Standard" for this characterization.[1] The electronic environment of the isoxazole ring creates a massive chemical shift difference between the proton at position 5 (in 4-esters) and the proton at position 4 (in 5-esters).
Mechanism:
Isoxazole-4-carboxylates: The proton is located at position 5 (H-5). This position is adjacent to the ring oxygen and the ring nitrogen (via the double bond system), making it highly deshielded.
Isoxazole-5-carboxylates: The proton is located at position 4 (H-4). This position is "beta" to the heteroatoms and significantly more shielded.[1]
Table 1: Comparative 1H and 13C NMR Data (in CDCl3)
Feature
Target: Isoxazole-4-Carboxylate
Alternative: Isoxazole-5-Carboxylate
Mechanistic Insight
Ring Proton (1H)
8.80 – 9.10 ppm (s) (H-5)
6.50 – 7.50 ppm (s) (H-4)
H-5 is adjacent to O and N, causing extreme deshielding. H-4 is the most shielded position on the ring.[1]
Ester Carbonyl (13C)
161 – 164 ppm
158 – 162 ppm
4-Ester is conjugated with the C3=N system; 5-Ester is conjugated with the C4=C5 system.
Ring Carbon C-4
109 – 114 ppm (Quaternary)
100 – 108 ppm (Methine)
In 4-esters, C-4 bears the electron-withdrawing ester group.
Ring Carbon C-5
160 – 175 ppm (Methine)
150 – 160 ppm (Quaternary)
C-5 in 4-esters is a CH next to O; in 5-esters, it is quaternary.
Expert Insight: If you observe a singlet around 7.0 ppm , you have likely synthesized the thermodynamic 5-isomer or a 3-isomer byproduct. The target 4-isomer must show a signal near 9.0 ppm (for 3-substituted derivatives).
Infrared Spectroscopy (IR)
While less definitive than NMR for regiochemistry, IR confirms the functional group environment.
Carbonyl Stretch (
):
4-Ester: Typically 1710–1730 cm⁻¹ .[1] The ester is conjugated with the aromatic isoxazole ring.[1]
5-Ester: Often slightly higher (1720–1740 cm⁻¹ ) depending on substitution, but overlap is common.
Ring Vibrations:
Isoxazole breathing bands appear at 1600–1400 cm⁻¹ .[1]
Differentiation: 4-esters often show a characteristic split band pattern in the 1620–1580 cm⁻¹ region due to the specific conjugation path of the C=C-C=O system.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial stability data.[1] Isoxazoles are prone to N-O bond cleavage under ionization.[1]
Sample Prep: Dissolve ~10 mg of purified ester in 0.6 mL CDCl3 (ensure solvent acidity does not catalyze exchange).
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).
Validation Step:
Locate the ester ethyl/methyl signals (e.g., quartet ~4.3 ppm, triplet ~1.3 ppm) to confirm the ester is intact.
Look for the "Lighthouse" Signal: Scan the 8.5–9.5 ppm region.[1]
If present: Confirm C-4 is quaternary via DEPT-135 (signal disappears). Result: 4-Ester.
If absent (and signal at 7.0 ppm found): Confirm C-4 is methine via DEPT-135 (signal positive). Result: 5-Ester.
Synthesis to Analysis Workflow
Figure 2: Workflow from synthesis to spectroscopic validation.
References
Beilstein Journal of Organic Chemistry. (2022).[1] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Retrieved from [Link]
Royal Society of Chemistry. (2015).[1] Supporting Information: Synthesis of isoxazole derivatives. Retrieved from [Link]
MDPI Molecules. (2024).[1] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link][2]
National Institutes of Health (PubChem). Isoxazole-4-carboxylic acid methyl ester Data. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3][4]
[1][3][4][5]
Executive Summary & Compound Identification
Objective: To provide a self-validating, compliant workflow for the disposal of Ethyl-5-phenyl-isoxazole-4-carboxylate (and its structural isomers), preventing environmental contamination and ensuring laboratory safety.
Compound Profile:
Chemical Name: Ethyl 5-phenylisoxazole-4-carboxylate[1][3][4]
Common Isomer Reference (CAS): 1143-82-4 (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is the most common commercial analog; disposal protocols are homologous).[1][3][4]
RCRA Status: Not specifically P- or U-listed; regulated as Hazardous Chemical Waste due to toxicity/irritant characteristics.[1][3][4]
Hazard Assessment & Pre-Disposal Stabilization
Before initiating disposal, the chemical stability must be assessed.[1][3][4] Isoxazole derivatives are generally thermally stable but possess specific reactivities (ring cleavage) under strongly basic conditions.[1][3][4]
Safety Data Summary (GHS Standards)
Parameter
Classification
Operational Implication
Signal Word
WARNING
Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][3][4]
Health Hazards
H315, H319, H335
Avoid inhalation of dust.[4] All solid transfers must occur in a fume hood.[4]
Reactivity
Stable
Incompatible with Strong Oxidizers & Strong Bases.
Flash Point
N/A (Solid)
Combustible but not flammable under normal conditions.[1][3][4]
The "Self-Validating" Stability Check
Step 1 (Visual Inspection): Ensure the solid is free of moisture or discoloration.[1][3][4] Yellowing may indicate hydrolysis to the carboxylic acid.[1][3][4]
Step 2 (pH Check - Aqueous Waste Only): If the compound is in solution, verify pH is between 4–9.[1][3][4]
Why? Extreme pH (especially >10) can hydrolyze the ester, generating ethanol and the corresponding isoxazole acid, potentially altering the waste profile and generating heat.[4]
Disposal Workflow & Decision Logic
This protocol utilizes a Segregation-First approach.[1][3][4] Do not mix with general trash or incompatible waste streams.[1][3][4]
Solvent Identification: Determine the primary solvent.[1][3][4]
Halogenated (DCM, Chloroform): Use the Halogenated waste stream.[1][3][4]
Non-Halogenated (Ethyl Acetate, Methanol): Use the Non-Halogenated waste stream.[1][3][4]
Concentration Check: If the concentration is >5%, note this on the waste tag.
Compatibility: Ensure no strong acids (e.g., Sulfuric Acid) are present in the organic waste container without prior neutralization.[1][3][4]
Diagram: Disposal Decision Tree
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating isoxazole waste streams based on physical state and solvent composition.[1][3][4]
Regulatory & Compliance Context (EPA/RCRA)
While Ethyl-5-phenyl-isoxazole-4-carboxylate is not a "Listed Waste" (P or U list), it is regulated under the "Characteristic" rules if mixed with solvents, or under the "General Duty Clause" for toxicity.[1][3][4]
Waste Code Assignment:
Pure Solid: Assign internal code for "Organic Solid - Toxic/Irritant."[1][3][4]
In Acetone/Methanol: EPA Waste Code D001 (Ignitable).[1][3][4]
In Methylene Chloride: EPA Waste Code F002 (Spent Halogenated Solvent).[1][3][4]
Drain Disposal:STRICTLY PROHIBITED. Isoxazoles can be persistent in aquatic environments and are toxic to aquatic life (H411/H412 implied for this class).[1][3][4]
Emergency Procedures (Spill Management)
In the event of a spill during the disposal process, follow the S.W.I.M. protocol:
S top the spill: Upright the container if safe to do so.[1][3][4]
W arn others: Evacuate the immediate area.
I solate the area: Close lab doors.
M inimize exposure: Don PPE (Double nitrile gloves, N95 or respirator if dust is present).[1][3][4]
Cleanup Protocol:
Solids: Do not dry sweep (creates dust).[1][3][4] Cover with wet paper towels or use a HEPA-filtered vacuum designated for chemical cleanup.[1][4]
Liquids: Absorb with vermiculite or sand.[1][2][3][4] Do not use combustible materials (sawdust) if the solvent is an oxidizer.[1][3][4]
Disposal of Debris: All cleanup materials (gloves, towels, scoop) must be placed in the Hazardous Waste bin, not the regular trash.[4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3][4] Retrieved from [Link][1][3]